molecular formula C8H5ClN2O B1333353 4-chlorophthalazin-1(2H)-one CAS No. 2257-69-4

4-chlorophthalazin-1(2H)-one

Cat. No.: B1333353
CAS No.: 2257-69-4
M. Wt: 180.59 g/mol
InChI Key: QCKGMJDOJRNSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chlorophthalazin-1(2H)-one is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKGMJDOJRNSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379411
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2257-69-4
Record name 4-chlorophthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-chlorophthalazin-1(2H)-one from Phthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chlorophthalazin-1(2H)-one, a key intermediate in pharmaceutical research, from the readily available starting material, phthalic anhydride. The synthesis is a two-step process involving the formation of a phthalazinone intermediate, followed by chlorination. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from phthalic anhydride proceeds through two primary chemical transformations:

  • Formation of Phthalazin-1(2H)-one: Phthalic anhydride is reacted with hydrazine hydrate to yield phthalazin-1(2H)-one, also known as phthalhydrazide. This reaction is a condensation reaction.[1]

  • Chlorination of Phthalazin-1(2H)-one: The intermediate phthalazin-1(2H)-one is then chlorinated to produce the final product, this compound. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[2][3]

The overall synthetic scheme is presented below:

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Phthalazinone Phthalazin-1(2H)-one Phthalic_Anhydride->Phthalazinone Step 1: Condensation Hydrazine_Hydrate Hydrazine Hydrate Chlorophthalazinone This compound Phthalazinone->Chlorophthalazinone Step 2: Chlorination POCl3 Phosphorus Oxychloride (POCl₃)

Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Phthalazin-1(2H)-one

This procedure outlines the formation of phthalazin-1(2H)-one from phthalic anhydride and hydrazine hydrate.[4]

Materials:

  • Phthalic anhydride

  • Hydrazine hydrate (60%)

  • Xylene

  • Tetrabutylammonium bromide (phase transfer catalyst)

Procedure:

  • To a 1000 mL four-necked flask equipped with a stirrer, condenser, and thermometer, add 400 g of xylene.

  • Add 118.4 g (0.80 mol) of phthalic anhydride and 1.84 g of tetrabutylammonium bromide.

  • Heat the mixture to 120 °C.

  • Slowly add 73.3 g (0.088 mol) of 60% hydrazine hydrate while distilling off the azeotrope of xylene and water.

  • After the addition is complete, continue the reaction for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • The product precipitates out of the solution. Collect the solid by suction filtration.

Step 2: Synthesis of this compound

This protocol details the chlorination of phthalazin-1(2H)-one using phosphorus oxychloride.[2]

Materials:

  • Phthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Cold water

Procedure:

  • In a suitable reaction vessel, create a slurry of 10 g (1 mole equivalent) of 1(2H)-phthalazinone and 82.5 g (50.1 mL, 7.7 mole equivalents) of phosphorus oxychloride.[2]

  • Stir the slurry and heat it to 70 °C.

  • Once the temperature reaches 70 °C, remove the heat source and allow the mixture to cool to room temperature.[2]

  • Carefully and in portions, pour the reaction mixture over 500 g of ice with constant stirring.[2]

  • The product, 1-chlorophthalazine, will precipitate out of the solution.

  • Isolate the precipitate by filtration and wash it with cold water.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactant 1Molar Ratio (vs. starting material)Reactant 2Molar Ratio (vs. starting material)SolventTemperature (°C)Time (h)Yield (%)
1. Phthalazin-1(2H)-one Synthesis Phthalic Anhydride1Hydrazine Hydrate (60%)1.1Xylene1202-397.9
2. Chlorination Phthalazin-1(2H)-one1Phosphorus Oxychloride7.7None70-Not specified

Logical Relationships in the Synthesis

The synthesis of this compound follows a clear, logical progression from readily available starting materials to the final product through a key intermediate. The relationship between the reactants, intermediates, and the final product is illustrated in the following diagram.

Logical_Relationship cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product Phthalic_Anhydride Phthalic Anhydride Phthalazinone Phthalazin-1(2H)-one Phthalic_Anhydride->Phthalazinone Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Phthalazinone Chlorophthalazinone This compound Phthalazinone->Chlorophthalazinone POCl3 Phosphorus Oxychloride POCl3->Chlorophthalazinone

Logical flow from starting materials to the final product.

This technical guide provides a comprehensive overview of the synthesis of this compound from phthalic anhydride, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The detailed protocols and quantitative data facilitate the replication and optimization of this important synthetic route.

References

An In-depth Technical Guide to 4-chlorophthalazin-1(2H)-one (CAS: 2257-69-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-chlorophthalazin-1(2H)-one, a key heterocyclic intermediate in medicinal chemistry. The document details its physicochemical characteristics, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Experimental protocols and spectroscopic data are presented to support further research and application. The role of the broader phthalazinone scaffold in targeting significant signaling pathways, such as those involving Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is also discussed, highlighting the potential of derivatives synthesized from this versatile starting material.

Physicochemical Properties

This compound is a solid compound, often appearing as a powder, with moderate solubility in organic solvents and limited solubility in water.[1] Its core structure consists of a phthalazinone nucleus with a reactive chlorine atom at the 4-position, making it a valuable building block in organic synthesis.[1]

PropertyValueReference(s)
CAS Number 2257-69-4[1][2][3][4][5]
Molecular Formula C₈H₅ClN₂O[1][2][3][5]
Molecular Weight 180.59 g/mol [3][5]
Melting Point 265 °C[2][4]
Boiling Point 452.7 °C at 760 mmHg[2][3][4]
Appearance Powder or liquid[2]
Solubility Moderate solubility in organic solvents, limited in water.[1]

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound involves the chlorination of its parent compound, phthalazin-1(2H)-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with heating.

Experimental Protocol: Synthesis of this compound

  • Materials: Phthalazin-1(2H)-one, Phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of phthalazin-1(2H)-one and an excess of phosphorus oxychloride is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base, such as sodium bicarbonate solution. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

G Phthalazin-1(2H)-one Phthalazin-1(2H)-one This compound This compound Phthalazin-1(2H)-one->this compound POCl3, Reflux G cluster_0 Nucleophilic Substitution This compound This compound Substituted Phthalazinone Substituted Phthalazinone This compound->Substituted Phthalazinone Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Substituted Phthalazinone Base, Heat DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation DNA Repair DNA Repair PARP Activation->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Phthalazinone Derivatives Phthalazinone Derivatives Phthalazinone Derivatives->PARP Activation Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Phosphorylation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Phthalazinone Derivatives Phthalazinone Derivatives Phthalazinone Derivatives->VEGFR-2 Inhibition

References

physical and chemical properties of 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. Possessing a chlorine substituent on the phthalazinone core, this molecule serves as a versatile intermediate in the synthesis of a variety of biologically active compounds. The phthalazinone scaffold is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of therapeutic properties, including antifungal and anticancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity and biological significance.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 4-chloro-2H-phthalazin-1-oneN/A
Synonyms 4-Chloro-1(2H)-phthalazinone[1]
CAS Number 2257-69-4[1]
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
Melting Point 183-185 °C (for the parent compound, Phthalazin-1(2H)-one)[2]
Boiling Point 337 °C (for the parent compound, Phthalazin-1(2H)-one)[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (for the parent compound)[2]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, representative data for related phthalazinone derivatives are available and can serve as a guide for interpretation.

¹H NMR Spectroscopy: The proton NMR spectrum of phthalazinone derivatives typically shows characteristic signals for the aromatic protons on the benzene ring, as well as protons on any substituents. The chemical shifts of these protons are influenced by the electronic environment and the substitution pattern on the heterocyclic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the phthalazinone ring typically appears at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Other characteristic bands for C-H, C=N, and C-Cl stretching vibrations would also be present. For instance, a related compound, 4-benzyl-2-chloromethyl-2H-phthalazin-1-one, exhibits a strong C=O absorption at 1662 cm⁻¹.

Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific groups.

Experimental Protocols

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, primarily starting from substituted phthalic acid derivatives. A general and plausible method involves the reaction of 3-chlorophthalic anhydride with hydrazine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reactant1 3-Chlorophthalic Anhydride Reaction Reactant1->Reaction + Reactant2 Hydrazine Hydrate Reactant2->Reaction Reflux in Ethanol Product This compound Reaction->Product

Figure 1: General reaction scheme for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophthalic anhydride (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.

Chemical Reactivity and Potential Transformations

The this compound molecule possesses several reactive sites that can be exploited for further chemical modifications. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitrogen atom at the 2-position of the phthalazinone ring can be alkylated or acylated.

Nucleophilic Substitution at C4:

The chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups at the 4-position. This is a key strategy for the synthesis of diverse libraries of phthalazinone derivatives for drug discovery.

G Start This compound Reaction Start->Reaction + Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Product 4-Substituted-phthalazin-1(2H)-one Reaction->Product Base

Figure 2: General scheme for nucleophilic substitution at the C4 position.

N-Alkylation/Acylation at N2:

The nitrogen atom at the 2-position can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. This allows for the introduction of various side chains that can modulate the biological activity of the molecule.

G Start This compound Reaction Start->Reaction + Electrophile Electrophile (R-X) Electrophile->Reaction Product 2-Substituted-4-chlorophthalazin-1(2H)-one Reaction->Product Base

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-chlorophthalazin-1(2H)-one. Due to the limited availability of specific, publicly accessible experimental data for this exact molecule, this guide presents a comprehensive analysis based on the well-established spectral characteristics of closely related phthalazinone derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and similar compounds in a research and development setting.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.3 - 8.5d~8.0
H-67.8 - 8.0t~7.5
H-77.8 - 8.0t~7.5
H-88.1 - 8.3d~8.0
N-H11.0 - 12.5br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~160
C-4~145
C-4a~128
C-5~125
C-6~134
C-7~127
C-8~129
C-8a~130

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for similar heterocyclic compounds.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent signal is not used as an internal reference.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Temperature: Spectra are usually acquired at room temperature (e.g., 298 K).

    • Sweep Width: A spectral width of approximately 16 ppm is generally sufficient.

    • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.

    • Temperature: Spectra are acquired at the same temperature as the ¹H NMR.

    • Sweep Width: A spectral width of around 220 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The chemical shifts are referenced to the residual solvent peak or TMS.

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

  • Peak picking is done to identify the precise chemical shifts of all signals.

Visualization of NMR Data Correlation

The following diagrams illustrate the logical relationship between the molecular structure of this compound and its predicted NMR spectral data.

cluster_mol This compound Structure cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals mol mol H5 H-5 ~8.4 ppm (d) mol->H5 Proton Signals H6_7 H-6, H-7 ~7.9 ppm (t) mol->H6_7 Proton Signals H8 H-8 ~8.2 ppm (d) mol->H8 Proton Signals NH N-H ~11.8 ppm (br s) mol->NH Proton Signals C1 C-1 ~160 ppm mol->C1 Carbon Signals C4 C-4 ~145 ppm mol->C4 Carbon Signals C4a_8a C-4a, C-8a ~128-130 ppm mol->C4a_8a Carbon Signals C5_8 C-5, C-8 ~125-129 ppm mol->C5_8 Carbon Signals C6_7 C-6, C-7 ~127-134 ppm mol->C6_7 Carbon Signals

Caption: Correlation of the molecular structure with its predicted ¹H and ¹³C NMR signals.

The following diagram illustrates a typical workflow for NMR-based structural elucidation.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (¹H, ¹³C, 2D NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Coupling, Integration) C->D E Structure Elucidation (Signal Assignment) D->E F Reporting (Data Tables, Spectra) E->F

Caption: A generalized workflow for NMR-based structural analysis.

Spectroscopic Analysis of 4-Chlorophthalazin-1(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 4-chlorophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines expected spectroscopic data, detailed experimental protocols, and a logical workflow for the characterization of this molecule.

Predicted FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The expected vibrational frequencies are summarized in Table 1. These values are based on typical absorption ranges for the respective functional groups and data from related phthalazinone structures.

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchAmide (lactam)3200 - 3100Medium, Broad
C-H StretchAromatic3100 - 3000Medium
C=O StretchAmide (lactam)1680 - 1650Strong
C=N StretchDiazine ring1630 - 1580Medium to Strong
C=C StretchAromatic ring1600 - 1450Medium to Strong (multiple bands)
C-H BendAromatic900 - 675Strong
C-Cl StretchAryl chloride850 - 550Medium to Strong

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. Due to the presence of the chlorine atom, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the main peak.[1] The predicted major ions and their corresponding mass-to-charge ratios (m/z) are presented in Table 2.

Table 2: Predicted m/z Values of Major Ions in the Mass Spectrum of this compound

m/z (³⁵Cl)m/z (³⁷Cl)Ion/Fragment StructureProposed Fragmentation Pathway
180182[M]⁺Molecular Ion
152154[M-CO]⁺Loss of carbon monoxide from the lactam ring
145-[M-Cl]⁺Loss of a chlorine radical
117-[M-Cl-CO]⁺Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion
103-[C₇H₄N]⁺Fragmentation of the heterocyclic ring
76-[C₆H₄]⁺Benzene-like fragment from further ring cleavage

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be automatically ratioed against the background spectrum. Perform a baseline correction if necessary.

  • Peak Identification: Identify and label the wavenumbers of the major absorption bands. Compare these with the predicted values in Table 1 to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) with a Quadrupole Mass Analyzer

  • Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for dissolved samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and its isotopic peak ([M+2]⁺). Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in Table 2.

Experimental and Analytical Workflow

The logical flow from sample preparation to data interpretation for both FT-IR and mass spectrometry is crucial for a comprehensive analysis.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Data Interpretation & Reporting Sample This compound (Solid) FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep Solid Sample MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep For MS FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acquire FTIR_Process Baseline Correction FTIR_Acquire->FTIR_Process FTIR_Analyze Identify Functional Groups FTIR_Process->FTIR_Analyze Final_Report Comprehensive Spectroscopic Profile FTIR_Analyze->Final_Report MS_Intro Introduce to Ion Source (EI) MS_Prep->MS_Intro MS_Analyze Mass Analysis (Quadrupole) MS_Intro->MS_Analyze MS_Data Detect Ions (m/z) MS_Analyze->MS_Data MS_Interpret Determine MW & Fragmentation MS_Data->MS_Interpret MS_Interpret->Final_Report

Fig. 1: Experimental workflow for spectroscopic analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected spectroscopic signatures.

structure_property_relationship cluster_structure Molecular Structure cluster_ftir_logic FT-IR Signature cluster_ms_logic Mass Spec Signature Molecule This compound FG Functional Groups: - Lactam (Amide) - Aromatic Ring - Diazine Moiety - Aryl Chloride Molecule->FG contains MS_Peaks Key Mass Fragments: - Molecular Ion [M]⁺ - Isotopic Peak [M+2]⁺ - Loss of CO - Loss of Cl Molecule->MS_Peaks fragments into IR_Peaks Characteristic Vibrations: - N-H Stretch - C=O Stretch - Aromatic C=C Stretch - C-Cl Stretch FG->IR_Peaks gives rise to

Fig. 2: Structure-property relationship diagram.

References

An In-depth Technical Guide to the X-ray Crystallography of 4-Chlorophthalazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of 4-chlorophthalazin-1(2H)-one derivatives. Phthalazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as potent enzyme inhibitors. This document outlines detailed experimental protocols, presents crystallographic data in a structured format, and visualizes key experimental and biological pathways.

Introduction

The phthalazin-1(2H)-one core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The substitution at the 4-position, particularly with a chloro group, can significantly influence the molecule's chemical properties and biological activity. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide will focus on the crystallographic aspects of this compound and related derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the corresponding phthalic anhydride or 2-aroylbenzoic acids. A general synthetic route involves the reaction of these precursors with hydrazine or its derivatives.

General Synthetic Protocol

A common method for the synthesis of 4-substituted phthalazin-1(2H)-one derivatives involves the condensation of a 2-aroylbenzoic acid with hydrazine hydrate. For N-substituted derivatives, a substituted hydrazine can be used, or the phthalazinone nitrogen can be alkylated in a subsequent step. The introduction of the chloro-substituent can be achieved by starting with a chloro-substituted phthalic anhydride or by chlorination of the phthalazinone core.

A representative synthetic workflow is depicted below:

G General Synthetic Workflow for Phthalazinone Derivatives cluster_synthesis Synthesis cluster_crystallization Crystallization & Analysis Start 2-Aroylbenzoic Acid Derivative Condensation Condensation Reaction Start->Condensation Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Condensation Phthalazinone 4-Substituted Phthalazin-1(2H)-one Condensation->Phthalazinone Crystallization Crystallization Phthalazinone->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD Structure 3D Crystal Structure XRD->Structure

A general workflow for the synthesis and crystallographic analysis of phthalazinone derivatives.

Experimental Protocols for X-ray Crystallography

The successful determination of a crystal structure is highly dependent on the quality of the single crystals. The following sections provide a general protocol for the crystallization and X-ray diffraction data collection of phthalazinone derivatives.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Solvent Selection : A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF).

  • Preparation of Saturated Solution : The synthesized phthalazinone derivative is dissolved in the chosen solvent at an elevated temperature to achieve saturation.

  • Slow Evaporation : The solution is filtered to remove any impurities and then allowed to stand undisturbed at room temperature. The container is loosely covered to allow for slow evaporation of the solvent.

  • Crystal Harvesting : Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection

X-ray diffraction data is collected using a single-crystal X-ray diffractometer.

  • Crystal Mounting : A selected single crystal is mounted on a goniometer head.

  • Data Collection : The diffractometer, typically equipped with Mo Kα or Cu Kα radiation, is used to collect diffraction data at a controlled temperature, often low temperatures (e.g., 296 K) to minimize thermal vibrations.

  • Data Processing : The collected diffraction data is processed, which includes integration of reflection intensities, and corrections for absorption.

Crystallographic Data of Phthalazinone Derivatives

Table 1: Crystallographic Data for Phthalazin-1(2H)-one

ParameterValue
Chemical FormulaC₈H₆N₂O
Molecular Weight146.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0321 (3)
b (Å)12.3412 (13)
c (Å)13.7513 (10)
β (°)90.534 (6)
Volume (ų)684.25 (10)
Z4
Temperature (K)296

Table 2: Crystallographic Data for 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one [1]

ParameterValue
Chemical FormulaC₁₈H₁₄N₂O
Molecular Weight274.31
Crystal SystemMonoclinic
a (Å)11.9917 (19)
b (Å)9.7116 (16)
c (Å)12.602 (2)
β (°)101.285 (7)
Volume (ų)1439.2 (4)
Z4
Temperature (K)296

Table 3: Crystallographic Data for 4-Hydroxy-6-[(4-hydroxy-1-oxo-1,2-dihydrophthalazin-6-yl)carbonyl]phthalazin-1(2H)-one [2]

ParameterValue
Chemical FormulaC₁₇H₁₀N₄O₅
Molecular Weight350.29
Crystal SystemMonoclinic
a (Å)11.576 (3)
b (Å)10.511 (3)
c (Å)12.274 (3)
β (°)111.718 (4)
Volume (ų)1387.4 (6)
Z4
Temperature (K)293

Biological Significance and Signaling Pathways

Many phthalazinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The mechanism of action of PARP inhibitors involves trapping PARP on damaged DNA, which leads to the formation of cytotoxic DNA lesions that cannot be repaired, ultimately resulting in cell death.

G Simplified Signaling Pathway of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP_Activation PARP Activation and Binding to DNA DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair Normal Pathway PARP_Trapping PARP Trapping on DNA PARP_Activation->PARP_Trapping Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor Phthalazinone-based PARP Inhibitor PARP_Inhibitor->PARP_Trapping Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Apoptosis Apoptosis Replication_Fork_Collapse->Apoptosis

Simplified signaling pathway of PARP inhibition by phthalazinone derivatives.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in drug discovery. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structures of these molecules, providing critical information for understanding their biological activity and for the design of new, more potent therapeutic agents. This guide has provided an overview of the synthesis, crystallographic analysis, and biological relevance of these compounds, offering a foundational resource for researchers in the field.

References

Solubility of 4-chlorophthalazin-1(2H)-one in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-chlorophthalazin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is critical for its synthesis, purification, formulation, and overall drug development process. This technical guide addresses the current landscape of solubility data for this compound. Despite a comprehensive literature search, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. Consequently, this document provides detailed, standardized experimental protocols to enable researchers to determine these crucial parameters in their own laboratories. Methodologies for both gravimetric and UV-Vis spectroscopic determination are presented, alongside a generalized experimental workflow diagram to guide the process.

Quantitative Solubility Data

A review of scientific literature and chemical databases indicates a lack of specific published quantitative data on the solubility of this compound in common organic solvents. The use of solvents such as ethanol, chloroform, and acetonitrile in synthetic procedures involving related phthalazinones suggests at least partial solubility. However, for the purposes of process optimization, crystallization, and formulation, precise quantitative determination is essential.

The following table lists common organic solvents relevant for such studies. It is recommended that researchers use the protocols outlined in this guide to populate this table with experimentally determined values at controlled temperatures (e.g., 25 °C).

SolventChemical FormulaPolarity IndexBoiling Point (°C)Solubility of this compound ( g/100 mL at 25°C)
MethanolCH₃OH5.164.7Data not available; experimental determination required
EthanolC₂H₅OH4.378.4Data not available; experimental determination required
AcetoneC₃H₆O5.156.0Data not available; experimental determination required
Dichloromethane (DCM)CH₂Cl₂3.139.6Data not available; experimental determination required
ChloroformCHCl₃4.161.2Data not available; experimental determination required
Ethyl AcetateC₄H₈O₂4.477.1Data not available; experimental determination required
AcetonitrileC₂H₃N5.881.6Data not available; experimental determination required
Tetrahydrofuran (THF)C₄H₈O4.066.0Data not available; experimental determination required
Dimethylformamide (DMF)C₃H₇NO6.4153.0Data not available; experimental determination required
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2189.0Data not available; experimental determination required

Experimental Protocols for Solubility Determination

The following section provides detailed methodologies for determining the solubility of this compound.

Gravimetric Method (Shake-Flask)

This method is a reliable, classic approach for determining thermodynamic solubility. It involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.

Principle: An excess amount of the solute is agitated in a specific volume of the solvent in a sealed container at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then carefully separated from the excess solid. A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

Apparatus and Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Orbital shaker with temperature control or a thermostated water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials or flasks with airtight screw caps

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric pipettes

  • Pre-weighed glass evaporating dishes or beakers

  • Vacuum oven or desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The exact amount is not critical, but enough solid must be present to ensure saturation and remain visible after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., at 25 °C and 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. The equilibration time should be sufficient to ensure the concentration of the dissolved solid is constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles.

  • Quantification:

    • Pipette a precise volume (e.g., 2.00 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Place the dish in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

    • Reweigh the dish with the dried solute residue.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial mass of the evaporating dish from the final mass.

    • Determine the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate evaporated (mL)) * 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method but requires the initial development of a calibration curve.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength (λ_max) and using the Beer-Lambert law. A calibration curve, plotting absorbance versus a series of known concentrations, is first established to determine the relationship between absorbance and concentration for the compound in the specific solvent.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • This compound (high purity)

  • Selected organic solvents (spectroscopic grade)

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

  • Prepare Calibration Curve:

    • Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a specific volume of the solvent in a volumetric flask.

    • Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.

    • Measure the absorbance of each standard solution at λ_max, using the pure solvent as a blank.

    • Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined via linear regression.

  • Prepare Saturated Solution: Follow steps 1-4 from the gravimetric method (Section 2.1) to prepare a saturated solution and obtain a clear filtrate.

  • Measure and Calculate:

    • Accurately dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.

    • Measure the absorbance of the diluted solution at λ_max.

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_analysis Quantification substance Excess this compound + Organic Solvent equilibration Equilibration (Shake-Flask at Constant Temperature) substance->equilibration separation Phase Separation (Centrifugation / Filtration) equilibration->separation supernatant Clear Saturated Supernatant separation->supernatant analysis_grav Gravimetric Analysis (Solvent Evaporation & Weighing) supernatant->analysis_grav analysis_spec Spectroscopic Analysis (Dilution & UV-Vis Measurement) supernatant->analysis_spec calculation Solubility Calculation analysis_grav->calculation analysis_spec->calculation

Caption: General experimental workflow for determining the solubility of a solid compound in a solvent.

A Technical Guide to the Historical Synthesis of Phthalazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for constructing the phthalazinone core, a privileged scaffold in medicinal chemistry. Phthalazinone derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including but not limited to, anticancer, anticonvulsant, and antihypertensive properties. This document provides a detailed overview of key historical methods, complete with experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Synthesis from Phthalic Anhydride and Hydrazine Derivatives

One of the most classical and straightforward methods for the synthesis of phthalazin-1(2H)-one and its derivatives is the condensation reaction between phthalic anhydride and a hydrazine derivative. This method is valued for its simplicity and the ready availability of the starting materials.[1][2][3] The reaction proceeds via the formation of an intermediate N-aminophthalimide, which then undergoes rearrangement to the more stable phthalazinone ring system.

Experimental Protocol

A mixture of phthalic anhydride (1 equivalent) and the desired hydrazine hydrate or substituted hydrazine (1.1 equivalents) is heated in a suitable solvent, such as ethanol or acetic acid.[3] The reaction mixture is typically refluxed for a period of 2 to 18 hours. Upon cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent. For instance, reacting 3-methylphthalic anhydride with hydrazine hydrate and sodium acetate in aqueous acetic acid at reflux for 18 hours affords the corresponding 5-methylphthalazinedione.[3]

Quantitative Data Summary
Starting Material (Anhydride)Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
Phthalic AnhydrideHydrazine HydrateEthanolReflux385[4]
3-Methylphthalic AnhydrideHydrazine Hydrate40% aq. Acetic AcidReflux18Not specified[3]
4-Chlorophthalic AnhydrideMethylhydrazineMicrowaveNot specifiedNot specifiedGood[5]

Synthetic Workflow

G cluster_start Starting Materials Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Phthalic_Anhydride->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Intermediate N-Aminophthalimide (transient) Reaction->Intermediate Product Phthalazinone Derivative Intermediate->Product Rearrangement

Caption: Synthesis of Phthalazinones from Phthalic Anhydrides.

Cyclocondensation of 2-Acylbenzoic Acids with Hydrazines

The reaction of 2-acylbenzoic acids with hydrazine derivatives provides a versatile route to 4-substituted phthalazinones.[1][2] This method is particularly useful for introducing a substituent at the 4-position of the phthalazinone core. The reaction involves a cyclocondensation, where the hydrazine reacts with the keto group and the carboxylic acid function to form the heterocyclic ring.

Experimental Protocol

2-Aroylbenzoic acids, which can be prepared via Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride, are reacted with hydrazine hydrate or a substituted hydrazine.[1] The reaction is typically carried out in a solvent like ethanol or butanol at reflux temperature.[6] For example, 2-aroylbenzoic acids treated with hydrazine hydrate give the corresponding 4-aryl-1(2H)-phthalazinone.[1]

Quantitative Data Summary
Starting Material (2-Acylbenzoic Acid)Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aroylbenzoic AcidHydrazine HydrateNot specifiedNot specifiedNot specifiedNot specified[1]
2-Acylbenzoic Acid DerivativePhenylhydrazineButanol/EthanolRefluxNot specifiedNot specified[6]
2-Nitro-5-chlorophenylhydrazineAcylbenzoic AcidsNot specifiedNot specifiedNot specifiedNot specified[1]

Synthetic Workflow

G cluster_start Starting Materials 2_Acylbenzoic_Acid 2-Acylbenzoic Acid Reaction Cyclocondensation 2_Acylbenzoic_Acid->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Product 4-Substituted Phthalazinone Reaction->Product

Caption: Synthesis from 2-Acylbenzoic Acids.

The Gabriel-Colman Rearrangement

A classic named reaction, the Gabriel-Colman rearrangement, offers a pathway to isoquinoline derivatives, and by extension, can be adapted for phthalazinone synthesis.[7] The reaction involves the treatment of a phthalimido ester with a strong base, such as an alkoxide. This induces a ring expansion to form the six-membered heterocyclic ring. While historically significant for isoquinolines, its application to phthalazinone synthesis is a logical extension.

Experimental Protocol

An N-phthalimido ester is treated with a strong base like sodium ethoxide in a suitable solvent. The base abstracts a proton, initiating a rearrangement that leads to the expansion of the five-membered phthalimide ring into the six-membered phthalazinone ring. A specific example leading to a 4-hydroxyisoquinoline derivative from N-phthalimidoglycine ethyl ester using this rearrangement has been reported with a high yield.[7]

Quantitative Data Summary
Starting MaterialBaseSolventYield (%)Reference
N-Phthalimidoglycine Ethyl EsterNot specifiedNot specified91[7]
Isopropyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetateNot specifiedNot specified85[7]

Logical Relationship Diagram

G Phthalimido_Ester Phthalimido Ester Carbanion_Formation Carbanion Formation Phthalimido_Ester->Carbanion_Formation Base Strong Base (e.g., Alkoxide) Base->Carbanion_Formation Ring_Opening Imide Ring Opening Carbanion_Formation->Ring_Opening Ring_Closure Intramolecular Cyclization Ring_Opening->Ring_Closure Product Phthalazinone Derivative Ring_Closure->Product

Caption: Gabriel-Colman Rearrangement Pathway.

Synthesis from 3,2-Benzoxazin-4-ones

3,2-Benzoxazin-4-ones serve as useful precursors for the synthesis of phthalazinone derivatives.[1][2] These compounds react with hydrazine derivatives, leading to the opening of the oxazinone ring and subsequent cyclization to form the phthalazinone core. This method allows for the introduction of substituents at the 4-position of the phthalazinone ring.

Experimental Protocol

The reaction of a 1-aryl-3,2-benzoxazin-4-one with hydrazine in refluxing ethanol can yield a bis-phthalazinone.[1] Alternatively, fusion of the benzoxazin-4-one with ammonium acetate at 115°C can produce a 4-aryl-1(2H)-phthalazinone.[1] The choice of reaction conditions and the hydrazine derivative allows for the synthesis of a variety of substituted phthalazinones.

Quantitative Data Summary
Starting MaterialReagentConditionsProductYield (%)Reference
1-Aryl-3,2-benzoxazin-4-oneHydrazineRefluxing EthanolBis-phthalazinoneNot specified[1]
1-Aryl-3,2-benzoxazin-4-oneAmmonium Acetate115°C4-Aryl-1(2H)-phthalazinoneNot specified[1]
1-Aryl-3,2-benzoxazin-4-onep-ToluidineRefluxing Ethanol4-Aryl-2-(4-methylphenyl)phthalazinoneNot specified[1]

Synthetic Workflow

G Benzoxazinone 3,2-Benzoxazin-4-one Derivative Reaction Ring Opening & Cyclization Benzoxazinone->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Product Phthalazinone Derivative Reaction->Product

Caption: Synthesis from 3,2-Benzoxazin-4-ones.

References

Tautomerism in 4-Chlorophthalazin-1(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of 4-chlorophthalazin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, this molecule can exist in different tautomeric forms, which significantly influences its physicochemical properties, reactivity, and biological activity. Understanding and characterizing this tautomeric equilibrium is crucial for drug design, synthesis, and the interpretation of biological data.

Introduction to Tautomerism in Phthalazinones

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the case of this compound, the primary tautomerism at play is the lactam-lactim equilibrium.

  • Lactam form: 4-chloro-2H-phthalazin-1-one

  • Lactim form: 4-chloro-1-hydroxyphthalazine

The lactam form possesses a cyclic amide structure, while the lactim form features a cyclic imino-alcohol structure. The relative stability of these tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the phthalazinone ring.

Tautomeric Forms of this compound

The two principal tautomeric forms of this compound are depicted below. The equilibrium between these forms is dynamic and crucial for the molecule's chemical behavior.

Caption: Lactam-Lactim Tautomerism in this compound.

Theoretical Insights into Tautomer Stability

While specific experimental data for this compound is limited in the public domain, computational studies on the parent phthalazinone ring provide a solid theoretical foundation. A Density Functional Theory (DFT) study with a Polarizable Continuum Model (PCM) on the tautomers of the phthalazinone ring has evaluated their relative stability in both the gas phase and in solution.[1] These studies generally indicate that the lactam form is the more stable tautomer.

The presence of a chloro substituent at the 4-position is expected to influence the tautomeric equilibrium. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form. In analogous heterocyclic systems, such as 6-chloro-2-pyridone, the presence of a chloro substituent has been shown to shift the equilibrium towards the lactim form.[2] Therefore, it is plausible that the lactim form of this compound may have a more significant population compared to the unsubstituted phthalazinone.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms of phthalazinone derivatives in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between lactam and lactim tautomers.

  • ¹H NMR: The lactam form will exhibit a characteristic N-H proton signal, which is typically broad and its chemical shift is solvent-dependent. The lactim form, on the other hand, will show an O-H proton signal. The chemical shifts of the aromatic protons will also differ between the two tautomers due to the changes in the electronic structure of the heterocyclic ring.

  • ¹³C NMR: The most significant difference in the ¹³C NMR spectra is the chemical shift of the C1 carbon. In the lactam form, this carbon is part of a carbonyl group and will resonate at a lower field (typically >160 ppm). In the lactim form, this carbon is bonded to a hydroxyl group and will resonate at a higher field.

Table 1: Predicted NMR Spectroscopic Data for the Tautomers of this compound

TautomerKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Lactam N-H (broad, variable)C1 (C=O) > 160
Lactim O-H (sharp or broad)C1 (C-OH) < 160
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The lactam and lactim forms have different chromophores and will, therefore, exhibit distinct absorption maxima (λmax). By analyzing the changes in the UV-Vis spectrum with solvent polarity, information about the predominant tautomeric form can be obtained.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in each tautomer.

  • Lactam form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹.

  • Lactim form: The C=O band will be absent, and a characteristic O-H stretching vibration will appear in the region of 3200-3600 cm⁻¹. The C=N stretching vibration will also be present.

Experimental Protocols

General Synthesis of 4-Substituted Phthalazin-1(2H)-ones

A common route for the synthesis of 4-substituted phthalazin-1(2H)-ones involves the condensation of a 2-acylbenzoic acid derivative with hydrazine hydrate.[3] For this compound, a potential synthetic precursor would be 2-(chloroacetyl)benzoic acid.

Synthesis 2-(Chloroacetyl)benzoic acid 2-(Chloroacetyl)benzoic acid This compound This compound 2-(Chloroacetyl)benzoic acid->this compound Hydrazine hydrate

Caption: General synthetic route to this compound.

NMR Spectroscopic Analysis Protocol
  • Sample Preparation: Dissolve a known amount of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.

  • ¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Integrate the signals corresponding to the N-H proton of the lactam form and the O-H proton of the lactim form to determine their relative populations.

  • ¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to identify the chemical shifts of the C1 carbon in both tautomeric forms.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments, such as HSQC and HMBC, to aid in the complete assignment of all proton and carbon signals for both tautomers.

UV-Vis Spectroscopic Analysis Protocol
  • Solution Preparation: Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λmax values for each tautomer and analyze the changes in the relative intensities of these bands as a function of solvent polarity.

Logical Workflow for Tautomerism Investigation

The investigation of tautomerism in this compound follows a logical progression from synthesis to detailed characterization.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR Tautomer_ID Identification of Tautomeric Forms NMR->Tautomer_ID UV_Vis->Tautomer_ID IR->Tautomer_ID Quantification Quantification of Tautomer Ratio Tautomer_ID->Quantification Solvent_Effects Analysis of Solvent Effects Quantification->Solvent_Effects

Caption: Experimental workflow for the study of tautomerism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with the lactam and lactim forms coexisting in equilibrium. While direct experimental data for this specific compound is scarce, theoretical studies on the parent phthalazinone system and experimental observations on analogous halogenated heterocycles suggest that both tautomers are relevant. A comprehensive understanding of this equilibrium requires detailed spectroscopic and computational analysis. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to thoroughly characterize the tautomeric behavior of this compound, which is essential for its rational application in medicinal chemistry. Further experimental studies are warranted to precisely quantify the tautomeric ratio and to elucidate its impact on the biological activity of this promising scaffold.

References

Unveiling the Reactive Landscape of 4-Chlorophthalazin-1(2H)-one: A Technical Guide to its Electrophilic and Nucleophilic Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of drug discovery and organic synthesis, a deep understanding of a molecule's reactive sites is paramount for the design of novel therapeutics and efficient synthetic methodologies. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic character of 4-chlorophthalazin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document, tailored for researchers, scientists, and drug development professionals, consolidates theoretical knowledge with practical synthetic applications, offering a detailed roadmap for the strategic functionalization of this versatile molecule.

The Core Structure: An Overview of Reactivity

This compound possesses a rich electronic architecture, characterized by distinct regions of high and low electron density. These inherent electronic biases dictate its reactivity towards a wide array of chemical reagents. The key structural features influencing its chemical behavior are the electron-withdrawing carbonyl group, the nucleophilic secondary amine within the pyridazinone ring, the electron-rich benzene ring, and the electrophilic carbon atom attached to the chlorine substituent.

Identifying the Nucleophilic and Electrophilic Centers

The reactivity of this compound is governed by the interplay of its nucleophilic and electrophilic sites. A thorough analysis, supported by extensive literature on the reactions of related phthalazinone systems, allows for the precise identification of these centers.

Nucleophilic Sites: These are electron-rich centers prone to attacking electron-deficient species (electrophiles).

  • N2-Nitrogen: The secondary amine nitrogen in the phthalazinone ring is the most prominent nucleophilic center. Its lone pair of electrons is readily available for reactions such as alkylation, acylation, and Michael additions.

  • O-Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile, particularly in reactions involving strong electrophiles or under conditions that favor its enolate form.

Electrophilic Sites: These are electron-deficient centers that are susceptible to attack by electron-rich species (nucleophiles).

  • C4-Carbon: The carbon atom bonded to the chlorine atom is the primary electrophilic site. The electronegative chlorine atom polarizes the C-Cl bond, rendering the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).

  • C1-Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. It can be attacked by strong nucleophiles, leading to addition or addition-elimination reactions.

  • Aromatic Ring Carbons: While less reactive than the C4 position, the carbon atoms of the fused benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the phthalazinone core generally deactivates the ring towards such reactions.

The conceptual representation of these reactive sites is illustrated in the following diagram:

G cluster_molecule cluster_nucleophilic Nucleophilic Sites cluster_electrophilic Electrophilic Sites mol N2 N2-Nitrogen (Amine) N2->mol O_carbonyl O-Carbonyl Oxygen O_carbonyl->mol C4 C4-Carbon C4->mol C1_carbonyl C1-Carbonyl Carbon C1_carbonyl->mol

Caption: Reactive sites of this compound.

Reactions at the Nucleophilic N2-Position

The nucleophilicity of the N2-nitrogen makes it a prime target for various synthetic transformations. A plethora of derivatives have been synthesized by exploiting this reactivity.

N-Alkylation and N-Arylation

The reaction of this compound with alkyl or aryl halides in the presence of a base is a common strategy to introduce substituents at the N2-position.

Generalized Experimental Protocol for N-Alkylation:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetone), add a base (e.g., K2CO3, NaH) (1.1-1.5 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, benzyl halide) (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Alkylating AgentBaseSolventYield (%)
Ethyl bromoacetateK2CO3AcetoneHigh
Benzyl bromideK2CO3DMF>80
2-ChloroethanolK2CO3AcetoneModerate

Note: Yields are generalized from literature and may vary based on specific reaction conditions.

N-Acylation

The N2-position can be readily acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives.

Generalized Experimental Protocol for N-Acylation:

  • Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., pyridine, DCM) and cool to 0 °C.

  • Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product as needed.

Reactions at the Electrophilic C4-Position

The presence of the chloro substituent at the C4-position activates it for nucleophilic aromatic substitution, providing a versatile handle for introducing a wide range of functional groups.

Substitution with N-Nucleophiles

Amines are excellent nucleophiles for the displacement of the C4-chloride, leading to the formation of 4-amino-phthalazin-1(2H)-one derivatives.

Generalized Experimental Protocol for Reaction with Amines:

  • A mixture of this compound (1.0 eq.) and the desired amine (1.0-2.0 eq.) is heated in a suitable solvent (e.g., ethanol, DMF, or neat) with or without a base (e.g., K2CO3, Et3N).

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.

  • Purification is typically achieved by recrystallization or column chromatography.

NucleophileConditionsProduct
Hydrazine hydrateReflux in ethanol4-Hydrazinylphthalazin-1(2H)-one
AnilineHeat4-(Phenylamino)phthalazin-1(2H)-one
MorpholineHeat4-(Morpholino)phthalazin-1(2H)-one
Substitution with S-Nucleophiles

Thiolates can readily displace the C4-chloride to furnish 4-thioether-substituted phthalazinones.

Generalized Experimental Protocol for Reaction with Thiols:

  • To a solution of the thiol (1.0-1.2 eq.) in a polar aprotic solvent (e.g., DMF), add a base (e.g., NaH, K2CO3) to generate the thiolate in situ.

  • Add this compound (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up the reaction by quenching with water and extracting the product.

  • Purify the crude product by chromatography.

Logical Workflow for Functionalization

The distinct reactivity of the nucleophilic N2 and electrophilic C4 positions allows for a logical and stepwise approach to the synthesis of diverse this compound derivatives. The following diagram illustrates the synthetic possibilities.

G cluster_N2 N2-Functionalization (Nucleophilic Site) cluster_C4 C4-Functionalization (Electrophilic Site) start This compound N_alkylation N-Alkylation start->N_alkylation R-X, Base N_acylation N-Acylation start->N_acylation RCOCl C4_N_sub Substitution with N-Nucleophiles start->C4_N_sub R2NH C4_S_sub Substitution with S-Nucleophiles start->C4_S_sub RSH, Base N_alkylation->C4_N_sub Sequential Reaction N_alkylation->C4_S_sub Sequential Reaction

Caption: Synthetic pathways for this compound.

Conclusion

This compound is a privileged scaffold with well-defined electrophilic and nucleophilic centers that can be selectively functionalized. The N2-position serves as a versatile nucleophilic handle for the introduction of a variety of substituents via alkylation and acylation reactions. Concurrently, the C4-position is an excellent electrophilic site for nucleophilic aromatic substitution with a broad range of nitrogen and sulfur nucleophiles. This dual reactivity allows for the generation of diverse chemical libraries, making this compound a valuable building block in the pursuit of new bioactive compounds. The experimental guidelines and reactivity map provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important heterocyclic molecule.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Chlorophthalazin-1(2H)-one with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 4-arylphthalazin-1(2H)-ones via the Suzuki-Miyaura cross-coupling reaction. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.

Introduction

The phthalazin-1(2H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The introduction of an aryl group at the 4-position through the palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile and efficient method to generate a diverse library of 4-arylphthalazin-1(2H)-ones. These compounds have shown promise as anticancer agents, with some exhibiting potent inhibitory activity against PARP.[1][2] PARP inhibitors have emerged as a targeted therapy for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3][4]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis and medicinal chemistry.[7]

General Reaction Scheme:

Data Presentation: Suzuki Coupling of 4-Chlorophthalazin-1(2H)-one

The following table summarizes representative conditions and yields for the Suzuki coupling reaction of this compound with various arylboronic acids, compiled from literature sources.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285Adapted from[8]
4-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)100892Adapted from[9]
4-Methoxyphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene1101688Adapted from[10]
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (3:1)901090Adapted from[11]
3-Aminophenylboronic acidPd₂(dba)₃ (2) + XPhos (4)K₃PO₄THF/H₂O (2:1)702475Adapted from[12]
Thiophen-2-ylboronic acidPdCl₂(PPh₃)₂ (3)K₂CO₃DMF/EtOH (3:1)100282[8]

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction of this compound

This protocol provides a general method for the synthesis of 4-arylphthalazin-1(2H)-ones.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water, or DMF/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Then, add the palladium catalyst to the stirring reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 4-arylphthalazin-1(2H)-one.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (Ar/N2) reactants->inert solvent Add Degassed Solvent and Pd Catalyst inert->solvent heat Heat and Stir (80-110 °C, 2-24 h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography or Recrystallization extract->purify product Pure 4-Arylphthalazin- 1(2H)-one purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pd2_halide R-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R-X) pd2_aryl R-Pd(II)L2-Ar pd2_halide->pd2_aryl Transmetalation (Ar-B(OH)2 + Base) pd2_aryl->pd0 Reductive Elimination (R-Ar)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PARP Signaling Pathway and Inhibition

The 4-arylphthalazin-1(2H)-one derivatives synthesized through this methodology often function as PARP inhibitors. The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of PARP inhibitors.[3][4][13]

parp_pathway cluster_dna_damage DNA Damage & Repair cluster_replication Cell Replication cluster_homologous_recombination Homologous Recombination (HR) Repair cluster_inhibition PARP Inhibition cluster_synthetic_lethality Synthetic Lethality in HR-Deficient Cells ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp replication Replication Fork ssb->replication ber Base Excision Repair (BER) parp->ber parp_trapping PARP Trapping parp->parp_trapping ssb_repair SSB Repair ber->ssb_repair dsb Double-Strand Break (DSB) replication->dsb brca BRCA1/2 dsb->brca brca_mut BRCA1/2 Mutation (HR Deficiency) dsb->brca_mut hr_repair HR Repair brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival parp_inhibitor PARP Inhibitor (e.g., 4-Arylphthalazin-1(2H)-one) parp_inhibitor->parp inhibits ber_inhibition BER Inhibition parp_inhibitor->ber_inhibition unrepaired_ssb Unrepaired SSB ber_inhibition->unrepaired_ssb unrepaired_ssb->replication apoptosis Apoptosis unrepaired_ssb->apoptosis no_hr_repair No HR Repair brca_mut->no_hr_repair no_hr_repair->apoptosis

Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cells.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-chlorophthalazin-1(2H)-one with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The introduction of an amino substituent at the C4 position is a key step in the synthesis of many of these molecules, including potent enzyme inhibitors and receptor modulators. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering a significant advantage over classical methods which often require harsh conditions and have limited substrate scope.

This palladium-catalyzed cross-coupling reaction enables the efficient synthesis of 4-amino-substituted phthalazinones from the readily available 4-chlorophthalazin-1(2H)-one and a wide range of primary amines. The reaction typically proceeds under mild conditions with high functional group tolerance, making it an invaluable tool in medicinal chemistry and drug discovery. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and purity.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound with primary amines is depicted below.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Primary Amine - Base catalyst Add Catalyst System: - Palladium Pre-catalyst - Phosphine Ligand reagents->catalyst Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere (e.g., 80-120 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring filtration Cool and Filter monitoring->filtration Reaction Complete extraction Aqueous Work-up & Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of the analogous 4-bromo-2-methylphthalazin-1(2H)-one with various primary amines. These results provide a strong indication of the expected outcomes for the corresponding reactions with this compound, although reaction conditions may need to be adjusted (e.g., higher temperature or longer reaction times) for the less reactive chloro-substrate.

EntryPrimary AmineProductYield (%)
1Benzylamine2-Methyl-4-(benzylamino)phthalazin-1(2H)-one81
24-Methoxybenzylamine4-((4-Methoxybenzyl)amino)-2-methylphthalazin-1(2H)-one65
34-(Trifluoromethyl)benzylamine2-Methyl-4-((4-(trifluoromethyl)benzyl)amino)phthalazin-1(2H)-one85
4n-Butylamine4-(Butylamino)-2-methylphthalazin-1(2H)-one75
5Cyclohexylamine4-(Cyclohexylamino)-2-methylphthalazin-1(2H)-one78
6Aniline2-Methyl-4-(phenylamino)phthalazin-1(2H)-one55

Data is adapted from the amination of 4-bromo-2-methylphthalazin-1(2H)-one as a representative model.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a general method. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Primary amine (1.2 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).

    • Seal the Schlenk tube with a septum.

  • Reagent Addition:

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Through the septum, add the anhydrous, degassed solvent via syringe.

    • Add the primary amine via syringe. If the amine is a solid, it can be added with the other solids in the first step.

  • Reaction:

    • Place the Schlenk tube in a pre-heated heating block or oil bath and stir the reaction mixture at the desired temperature (typically between 80-120 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (typically indicated by the consumption of the starting material), remove the reaction vessel from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with the same solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-substituted phthalazin-1(2H)-one.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • The organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols: Sonogashira Coupling of 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[1][3] Phthalazinone derivatives are a significant class of N-heterocyclic compounds that exhibit a broad range of biological activities, making them attractive scaffolds in drug discovery. The functionalization of the phthalazinone core at the 4-position with alkynyl moieties via the Sonogashira coupling can lead to the generation of novel compounds with potential therapeutic applications.

This document provides a detailed protocol for the Sonogashira coupling of 4-chlorophthalazin-1(2H)-one with terminal alkynes. While the reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of the corresponding bromides and iodides, the use of appropriate catalytic systems can facilitate this transformation.[4]

Experimental Protocols

General Considerations:

The Sonogashira coupling reaction is sensitive to oxygen, especially when a copper co-catalyst is used, which can lead to the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling).[4] Therefore, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., toluene, DMF, THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Deionized water

General Procedure for Sonogashira Coupling:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and copper(I) iodide (0.10 equiv.).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene) and the base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically 6-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of related heterocyclic systems, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Exemplary Conditions for Sonogashira Coupling of Halo-N-Heterocycles

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃NToluenert6-2085-95[5]
24-Bromo-6H-1,2-oxazineTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIEt₃NToluenert6-2085-95[5]
34-Bromo-6H-1,2-oxazine1-HexynePdCl₂(PPh₃)₂, CuIEt₃NToluenert6-2085-95[5]
45-Bromo-6-phenylpyridazin-3(2H)-oneTerminal AlkynesPd catalyst, CuIBaseSolventVariesVariesGood[4]
5Aryl IodidePhenylacetyleneCuI, 3-PphenK₂CO₃Water100VariesGood[6]

Table 2: Reagent Stoichiometry and Catalyst Loading

ReagentStoichiometry (equiv.)Typical Catalyst Loading (mol%)
This compound1.0-
Terminal Alkyne1.1 - 1.5-
Palladium Catalyst-1 - 10
Copper(I) Iodide-2 - 20
Base2.0 - 4.0-

Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add this compound, Pd catalyst, and CuI to Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent and base B->C D Add terminal alkyne C->D E Heat and stir reaction mixture (e.g., 80-100 °C, 6-24 h) D->E F Monitor reaction progress by TLC E->F G Cool to RT and remove solvent F->G H Partition between EtOAc and water G->H I Separate organic layer, wash with brine, dry (Na₂SO₄) H->I J Filter and concentrate I->J K Purify by column chromatography J->K L Characterize final product K->L

A schematic overview of the Sonogashira coupling protocol.

Signaling Pathway/Logical Relationship Diagram

The catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 4-Chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The phthalazinone scaffold is a well-established pharmacophore for potent PARP inhibitors, with Olaparib being a prominent clinically approved example. This document provides detailed application notes and protocols for the synthesis of phthalazinone-based PARP inhibitors, specifically utilizing 4-chlorophthalazin-1(2H)-one as a key starting material.

Synthetic Strategy Overview

The primary synthetic route involves the nucleophilic substitution of the chlorine atom at the C4 position of the phthalazinone ring. This position is activated towards substitution, making this compound a versatile intermediate for the introduction of various side chains to explore the structure-activity relationship (SAR) of novel PARP inhibitors. A common and effective approach is the reaction with piperazine derivatives, which can be further functionalized to mimic the structure of established inhibitors like Olaparib.

Data Presentation

The following tables summarize the in vitro activity of various phthalazinone-based PARP inhibitors synthesized through methodologies analogous to those described below.

Table 1: In Vitro PARP1 Inhibitory Activity of Synthesized Phthalazinone Derivatives

Compound IDModification on Phthalazinone CorePARP1 IC50 (nM)Reference
Olaparib4-[(4-cyclopropanecarbonylpiperazin-1-yl)carbonyl]-3-fluorobenzyl5[1]
Compound 11c4-(4-chlorophenyl)97[2]
Compound 23Substituted benzyl group<100[3][4]
YCH1899Proprietary modification0.89 (Olaparib-resistant cells)[5]

Table 2: Anti-proliferative Activity of Phthalazinone-Based PARP Inhibitors in Cancer Cell Lines

Compound IDCell LineMutation StatusIC50 (µM)Reference
OlaparibCapan-1BRCA2-deficient10.412[4]
Compound 14Capan-1BRCA2-deficient<10[4]
Compound 23Capan-1BRCA2-deficient7.532[4]
Compound 11cA549Not specifiedNot specified[2]
YCH1899Olaparib-resistant cellsNot specified0.00113[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key starting material, this compound, from phthalhydrazide.[6][7]

Materials:

  • Phthalhydrazide

  • Phosphorus oxychloride (POCl₃)

  • Ice water

Procedure:

  • To a suitable reaction flask, add phthalhydrazide (1 equivalent) and phosphorus oxychloride (5 equivalents).

  • Stir the reaction mixture at 110 °C for 3 hours. Monitor the reaction progress by HPLC to ensure complete consumption of phthalhydrazide.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully add ice water to the reaction mixture at 0-5 °C over a period of 1 hour to quench the excess POCl₃.

  • The product will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of a PARP Inhibitor via Nucleophilic Substitution

This protocol provides a general method for the synthesis of a phthalazinone-based PARP inhibitor by reacting this compound with a piperazine derivative. This method is analogous to a key step in the synthesis of Olaparib.

Materials:

  • This compound

  • 1-(Cyclopropanecarbonyl)piperazine

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A suitable solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

  • Dissolve this compound (1 equivalent) and 1-(cyclopropanecarbonyl)piperazine (1.1 equivalents) in the chosen solvent.

  • Add the base (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired PARP inhibitor.

Protocol 3: PARP1 Inhibition Assay (Chemiluminescent)

This protocol is based on the PARP1 Chemiluminescent Assay Kit from BPS Bioscience and measures the ability of a compound to inhibit PARP1 enzyme activity.[8][9][10][11][12]

Materials:

  • PARP1 Chemiluminescent Assay Kit (containing PARP1 enzyme, histone-coated plates, activated DNA, biotinylated NAD+, streptavidin-HRP, and chemiluminescent substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiate the reaction by adding the biotinylated NAD+ substrate mixture.

  • Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction to occur.

  • Wash the plate to remove unreacted components.

  • Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature. This will bind to the biotinylated ADP-ribose chains.

  • Wash the plate again.

  • Add the chemiluminescent substrate to each well.

  • Immediately measure the luminescence using a luminometer.

  • The IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of the synthesized PARP inhibitors on cancer cell lines.[13][14]

Materials:

  • Cancer cell line (e.g., Capan-1, A549)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and IC50 values are determined from the dose-response curves.

Visualizations

G cluster_synthesis Synthetic Pathway phthalhydrazide Phthalhydrazide chlorophthalazinone This compound phthalhydrazide->chlorophthalazinone POCl₃ parp_inhibitor Phthalazinone-based PARP Inhibitor chlorophthalazinone->parp_inhibitor Nucleophilic Substitution piperazine_derivative Piperazine Derivative piperazine_derivative->parp_inhibitor

Caption: Synthetic route to phthalazinone-based PARP inhibitors.

G cluster_workflow Experimental Workflow synthesis Synthesis of PARP Inhibitor purification Purification & Characterization synthesis->purification parp_assay PARP1 Inhibition Assay (IC50) purification->parp_assay cell_assay Cell Viability Assay (IC50) purification->cell_assay sar_analysis SAR Analysis & Lead Optimization parp_assay->sar_analysis cell_assay->sar_analysis

Caption: Workflow for the development of novel PARP inhibitors.

G cluster_pathway PARP Signaling in DNA Repair dna_damage DNA Single-Strand Break (SSB) parp1 PARP1 dna_damage->parp1 recruits par Poly(ADP-ribose) (PAR) Chain Synthesis parp1->par catalyzes nad NAD+ nad->par recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par->recruitment signals ssb_repair SSB Repair recruitment->ssb_repair leads to parp_inhibitor PARP Inhibitor parp_inhibitor->parp1 inhibits

Caption: Simplified PARP1 signaling pathway in DNA repair.

References

Application Notes and Protocols for the Preparation of Antifungal Agents from 4-Chlorophthalazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of phthalazinone derivatives as potential antifungal agents. The protocols are based on published research and are intended to guide the development of novel antifungal compounds derived from the 4-chlorophthalazin-1(2H)-one scaffold.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery of new antifungal agents with novel mechanisms of action. Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This document details the preparation of polysubstituted phthalazinone derivatives and summarizes their antifungal efficacy against various clinically relevant fungal strains. A standout compound, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, has demonstrated significant antifungal activity, particularly against dermatophytes and Cryptococcus neoformans.[1][2][3][4]

Data Presentation: Antifungal Activity

The antifungal activity of synthesized phthalazinone derivatives was evaluated using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The minimum inhibitory concentration (MIC) is a key indicator of antifungal efficacy.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Phthalazinone Derivatives

CompoundFungal StrainMIC (µg/mL)
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) Trichophyton mentagrophytes7.8
Trichophyton rubrum15.6
Microsporum gypseum15.6
Cryptococcus neoformans31.2
Fluconazole (Reference) Trichophyton mentagrophytes125
Trichophyton rubrum250
Microsporum gypseum125
Cryptococcus neoformans15.6
Amphotericin B (Reference) Trichophyton mentagrophytes1.9
Trichophyton rubrum1.9
Microsporum gypseum0.9
Cryptococcus neoformans0.9

Data extracted from "Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents".[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5)

This protocol describes the synthesis of the lead antifungal compound starting from the appropriate 4-benzalphthalide.

Materials:

  • 4-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (B1)

  • Methylhydrazine

  • Ethanol

Procedure:

  • A mixture of 4-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (B1) (1.0 g, 3.7 mmol) and methylhydrazine (0.26 g, 5.6 mmol) in ethanol (20 mL) is heated at 80 °C for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5).

Characterization Data:

  • Appearance: White solid

  • Melting Point: 158-160 °C

  • IR (KBr) νmax cm-1: 1650 (C=O), 1610, 1580, 1490.

  • 1H NMR (CDCl3, 400 MHz) δ: 3.75 (s, 3H, N-CH3), 4.20 (s, 2H, CH2), 7.10-7.30 (m, 4H, Ar-H), 7.60-7.80 (m, 3H, Ar-H), 8.45 (d, 1H, J = 7.6 Hz, Ar-H).

  • MS (EI) m/z: 284 (M+).

Protocol 2: Antifungal Susceptibility Testing

This protocol outlines the microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized phthalazinone compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, dermatophytes)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds in the microtiter plates, ranging from 250 to 0.98 µg/mL.[2]

  • Prepare a fungal inoculum suspension adjusted to a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Inoculate each well with 100 µL of the fungal suspension.

  • Include a drug-free control and a solvent control (DMSO) in each plate.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key components in the preparation and evaluation of the antifungal agents.

G cluster_synthesis Synthesis Workflow Start Start Reactants 4-(4-chlorobenzylidene)isobenzofuran-1(3H)-one + Methylhydrazine Start->Reactants Reaction Condensation Reaction (Ethanol, 80°C, 6-8h) Reactants->Reaction Product 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) Reaction->Product Purification Filtration & Washing Product->Purification Characterization MP, IR, NMR, MS Purification->Characterization

Caption: Synthetic workflow for 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one.

G cluster_main Experimental Logic for Antifungal Agent Development Starting_Material This compound Scaffold Synthesis Chemical Synthesis of Derivatives Starting_Material->Synthesis Compound_Library Library of Phthalazinone Derivatives Synthesis->Compound_Library SAR_Analysis Structure-Activity Relationship (SAR) Studies Synthesis->SAR_Analysis Antifungal_Screening In Vitro Antifungal Activity Screening (MIC) Compound_Library->Antifungal_Screening Active_Compounds Identification of Lead Compounds (e.g., Compound 5) Antifungal_Screening->Active_Compounds Active_Compounds->SAR_Analysis Further_Development Lead Optimization and Further Preclinical Studies SAR_Analysis->Further_Development

Caption: Logical workflow for the development of phthalazinone-based antifungal agents.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of the synthesized phthalazinone derivatives is influenced by the nature and position of substituents on the phthalazinone ring. Key findings from SAR studies include:

  • N-2 Substitution: The presence of a methyl group at the N-2 position is crucial for antifungal activity.[1][2] Compounds lacking this substitution were largely inactive.

  • C-4 Substitution: A 4-chlorobenzyl group at the C-4 position was identified as a key feature for potent antifungal activity.[1][2]

  • Other Substitutions: The introduction of electron-withdrawing groups such as -COOH, -COOMe, -CH2OH, -NO2, or -CHO on the benzo portion of the phthalazinone ring led to a loss of activity.[2]

These insights provide a rational basis for the design of future generations of phthalazinone-based antifungal agents with improved efficacy and a broader spectrum of activity.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Arylphthalazin-1(2H)-ones as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and anticancer evaluation of 4-arylphthalazin-1(2H)-ones. The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of several approved and experimental therapeutic agents.[1][2] This guide presents detailed experimental protocols, quantitative data on anticancer activity, and visualizations of synthetic and biological pathways to facilitate further research and development in this promising area of oncology.

Introduction

Phthalazin-1(2H)-one derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties.[1] Notably, several 4-substituted phthalazinones have been identified as inhibitors of key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), aurora kinases, and p38 mitogen-activated protein kinase (MAPK).[1][3] The modular nature of their synthesis allows for the exploration of a vast chemical space, enabling the development of derivatives with improved potency and selectivity against various cancer cell lines. This document outlines the key procedures for synthesizing these compounds and evaluating their potential as anticancer drugs.

Data Presentation: Anticancer Activity of 4-Arylphthalazin-1(2H)-one Derivatives

The in vitro cytotoxic activity of various 4-arylphthalazin-1(2H)-one derivatives has been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values are compared against cisplatin, a standard chemotherapeutic agent, where available.

Compound IDTarget/Mechanism (if known)Cancer Cell LineCell TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)
6e Not SpecifiedA-2780Ovarian Carcinoma5.53 ± 0.09Cisplatin13 ± 1
6g Not SpecifiedMCF-7Breast Adenocarcinoma7.64 ± 0.5Cisplatin13 ± 1
8e Not SpecifiedA-2780Ovarian Carcinoma7.51 ± 0.13Cisplatin13 ± 1
9a Not SpecifiedNCI-H460Lung Carcinoma7.36 ± 0.08Cisplatin13 ± 1
9b Not SpecifiedNCI-H460Lung Carcinoma8.49 ± 0.25Cisplatin13 ± 1
9d Not SpecifiedNCI-H460Lung Carcinoma7.77 ± 0.17Cisplatin13 ± 1
2d Not SpecifiedUO-31Renal CancerMild Activity--
2i Not SpecifiedUO-31Renal CancerMild Activity--
DDT26 BRD4 InhibitorTNBC cell linesTriple-Negative Breast CancerPotent Activity--
10p TGFβ Pathway Inhibitor--0.11 ± 0.02--
YCH1899 PARP InhibitorOlaparib-resistant cells-0.00089--
YCH1899 PARP InhibitorTalazoparib-resistant cells-0.00113--

Experimental Protocols

General Synthesis of 4-Arylphthalazin-1(2H)-ones

The synthesis of 4-arylphthalazin-1(2H)-ones is typically achieved through the condensation of a 2-aroylbenzoic acid with a hydrazine derivative.[4][5] The following is a general protocol that can be adapted for the synthesis of various analogs.

Materials:

  • 2-Aroylbenzoic acid (1 equivalent)

  • Hydrazine hydrate or substituted hydrazine (1.2 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aroylbenzoic acid (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate or the desired substituted hydrazine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-arylphthalazin-1(2H)-one.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][6]

Materials:

  • Human cancer cell lines (e.g., A2780, NCI-H460, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (4-arylphthalazin-1(2H)-ones)

  • Positive control (e.g., Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 4-Arylphthalazin-1(2H)-ones 2-Aroylbenzoic_Acid 2-Aroylbenzoic Acid Condensation Cyclocondensation (Ethanol, Reflux) 2-Aroylbenzoic_Acid->Condensation Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Condensation Crude_Product Crude 4-Arylphthalazin-1(2H)-one Condensation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 4-Arylphthalazin-1(2H)-one Purification->Final_Product

Caption: General synthetic scheme for 4-arylphthalazin-1(2H)-ones.

Experimental Workflow for Anticancer Evaluation

G cluster_1 In Vitro Anticancer Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Addition Add Test Compounds (Serial Dilutions) Cell_Seeding->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Assay Perform MTT Assay Incubation_48_72h->MTT_Assay Data_Analysis Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis Results Determine Anticancer Activity Data_Analysis->Results

Caption: Workflow for evaluating the anticancer activity of synthesized compounds.

Potential Signaling Pathways

G cluster_2 Potential Mechanisms of Action Phthalazinone 4-Arylphthalazin-1(2H)-one PARP PARP Phthalazinone->PARP inhibits Aurora_Kinase Aurora Kinase Phthalazinone->Aurora_Kinase inhibits p38_MAPK p38 MAPK Phthalazinone->p38_MAPK inhibits TGF_beta TGFβ Pathway Phthalazinone->TGF_beta inhibits DNA_Repair Inhibition of DNA Repair PARP->DNA_Repair Cell_Cycle Cell Cycle Arrest Aurora_Kinase->Cell_Cycle Apoptosis Induction of Apoptosis p38_MAPK->Apoptosis Tumor_Microenvironment Modulation of Tumor Microenvironment TGF_beta->Tumor_Microenvironment

Caption: Potential signaling pathways targeted by 4-arylphthalazin-1(2H)-ones.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental procedures for the nucleophilic substitution on 4-chlorophthalazin-1(2H)-one. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active compounds. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development.

Introduction

The phthalazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups and the generation of extensive chemical libraries for drug discovery programs. This document details the experimental conditions for the reaction of this compound with various nucleophiles, including amines, phenols, and thiols.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion from the phthalazinone ring by a nucleophile. The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the heterocyclic ring facilitates this substitution.

G cluster_reactants Reactants cluster_product Product start_material This compound end_product 4-Substituted-phthalazin-1(2H)-one start_material->end_product Base, Solvent, ΔT nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->end_product

Caption: General reaction scheme for the nucleophilic substitution on this compound.

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution on this compound. Specific examples with representative nucleophiles are provided.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes the substitution of the 4-chloro group with an amino functionality. Both conventional heating and palladium-catalyzed methods can be employed.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, benzylamine)

  • Solvent (e.g., ethanol, 1,4-dioxane, DMF)

  • Base (e.g., triethylamine, potassium carbonate, sodium tert-butoxide)

  • For Pd-catalyzed reaction: Palladium(II) acetate (Pd(OAc)2), Xantphos

Procedure (Conventional Heating):

  • To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add the amine nucleophile (1.2 mmol) and a base such as triethylamine (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Procedure (Palladium-Catalyzed Buchwald-Hartwig Amination):

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the amine nucleophile (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) and degas the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • After completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Protocol 2: Reaction with Phenol Nucleophiles (O-Arylation)

This protocol outlines the synthesis of 4-phenoxyphthalazin-1(2H)-one derivatives.

Materials:

  • This compound

  • Phenol derivative (e.g., phenol, 4-methoxyphenol)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the phenol (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the preparation of 4-(arylthio)phthalazin-1(2H)-one derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, thiourea)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a solution of this compound (1.0 mmol) and the thiol (1.2 mmol) in ethanol (10 mL), add a solution of sodium ethoxide in ethanol (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound and its close analogs.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-Nucleophiles
AnilineEt3NEthanolReflux675-85Analogous Reaction
MorpholineK2CO3DMF100880-90Analogous Reaction
BenzylamineNaHTHFReflux570-80Analogous Reaction
O-Nucleophiles
Sodium Methoxide-MethanolReflux4~80
PhenolK2CO3DMSO1201260-70Analogous Reaction
4-MethoxyphenolNaHDMF1001065-75Analogous Reaction
S-Nucleophiles
ThioureaNaOEtEthanolReflux6~70
ThiophenolK2CO3DMF80875-85Analogous Reaction

Yields are approximate and may vary based on the specific substrate and reaction scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-substituted phthalazin-1(2H)-ones.

G cluster_workflow Experimental Workflow A 1. Reactant Preparation (this compound, Nucleophile, Base, Solvent) B 2. Reaction Setup (Inert atmosphere if needed) A->B C 3. Heating & Monitoring (Reflux or controlled temperature, TLC analysis) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Purification (Recrystallization or Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the nucleophilic substitution on this compound.

Application of 4-Chlorophthalazin-1(2H)-one in the Synthesis of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-chlorophthalazin-1(2H)-one as a key starting material for the synthesis of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds are of significant interest in the field of oncology due to their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis.

Introduction

Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis. Overexpression of VEGFR-2 is a hallmark of many solid tumors, making it a prime target for anticancer drug development. Phthalazine-based compounds have emerged as a promising class of VEGFR-2 inhibitors. This application note focuses on the synthetic utility of this compound, a versatile building block for creating a diverse library of potent VEGFR-2 inhibitors. The general strategy involves the conversion of this compound to a key intermediate, 1,4-dichlorophthalazine, followed by sequential nucleophilic substitution reactions to introduce various pharmacophoric elements.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. Inhibition of VEGFR-2 blocks these downstream signals, thereby preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Endothelial_Cell_Responses Endothelial Cell Proliferation, Migration, Survival, Vascular Permeability Akt->Endothelial_Cell_Responses MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell_Responses Inhibitor Phthalazine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibition

Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition by phthalazine-based inhibitors.

Synthetic Application of this compound

The primary application of this compound in this context is its conversion to 1,4-dichlorophthalazine. This key intermediate allows for the sequential and regioselective introduction of different substituents at the 1- and 4-positions of the phthalazine core. A generalized synthetic workflow is presented below.

Synthetic_Workflow Start This compound Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate 1,4-Dichlorophthalazine Step2 Nucleophilic Substitution (R1-NH2) Intermediate->Step2 Step1->Intermediate Product1 1-Amino-4-chlorophthalazine Derivative Step2->Product1 Step3 Nucleophilic Substitution or Cross-Coupling (R2-X) Product1->Step3 Final_Product Final VEGFR-2 Inhibitor Step3->Final_Product

Figure 2: General synthetic workflow for the preparation of VEGFR-2 inhibitors from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dichlorophthalazine from this compound

This protocol describes the chlorination of this compound to yield the key intermediate, 1,4-dichlorophthalazine.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or other suitable high-boiling solvent)

  • Ice-water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude 1,4-dichlorophthalazine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 1-Amino-4-chlorophthalazine Derivatives

This protocol outlines the nucleophilic substitution of one chlorine atom in 1,4-dichlorophthalazine with an appropriate amine.

Materials:

  • 1,4-Dichlorophthalazine

  • Desired primary or secondary amine (R₁-NH₂)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve 1,4-dichlorophthalazine (1.0 eq) in the chosen anhydrous solvent.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., DCM or EtOAc).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of Final VEGFR-2 Inhibitors

This protocol describes the final step of substituting the remaining chlorine atom with another nucleophile or through a cross-coupling reaction.

A. Nucleophilic Aromatic Substitution:

Materials:

  • 1-Amino-4-chlorophthalazine derivative

  • Desired nucleophile (e.g., aniline, phenol, or thiol)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Cesium carbonate (Cs₂CO₃))

Procedure:

  • To a solution of the 1-amino-4-chlorophthalazine derivative (1.0 eq) in the chosen solvent, add the nucleophile (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

B. Suzuki Cross-Coupling:

Materials:

  • 1-Amino-4-chlorophthalazine derivative

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the 1-amino-4-chlorophthalazine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition it between water and an organic solvent.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the residue by column chromatography to obtain the final product.

Data Presentation

The following table summarizes the in vitro VEGFR-2 inhibitory activity of a series of phthalazine derivatives synthesized from a 4-substituted phthalazin-1(2H)-one precursor, demonstrating the potential of this chemical scaffold.[1]

CompoundRIC₅₀ (µM) for VEGFR-2
1 4-chlorophenyl0.196
2 4-methoxyphenyl0.331
3 4-fluorophenyl0.548
4 2-pyridyl0.148
5 3-pyridyl0.892
6 4-pyridyl0.375
Sorafenib (Reference Drug)0.09

Data is adapted from a study on 4-(4-chlorophenyl)phthalazin-1(2H)-one derivatives. The general structure of the final compounds is a 1-substituted-4-(4-chlorophenyl)phthalazine.[1]

VEGFR-2 Kinase Inhibition Assay Protocol

This protocol provides a general method for determining the in vitro inhibitory potency of synthesized compounds against VEGFR-2 kinase activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Buffer Prepare Kinase Buffer Add_Reagents Add Kinase, Substrate, and ATP to Plate Prep_Buffer->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor Dilutions and Controls Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute VEGFR-2 Enzyme Prep_Enzyme->Add_Reagents Add_Reagents->Add_Inhibitor Incubate Incubate to Allow Kinase Reaction Add_Inhibitor->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data

Figure 3: General workflow for an in vitro VEGFR-2 kinase inhibition assay.

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase buffer

  • ATP solution

  • Synthesized inhibitor compounds

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. This includes preparing the kinase buffer, diluting the VEGFR-2 enzyme and substrate to their optimal concentrations, and preparing a stock solution of ATP.

  • Inhibitor Dilution: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. To the wells of a white microplate, add the kinase buffer, VEGFR-2 enzyme, and the kinase substrate. b. Add the serially diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme). c. Initiate the kinase reaction by adding the ATP solution to all wells. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and measure the remaining ATP by adding the detection reagent from the luminescence-based assay kit according to the manufacturer's protocol. b. Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize. c. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of phthalazine-based VEGFR-2 inhibitors. The synthetic route, proceeding through the key intermediate 1,4-dichlorophthalazine, allows for the systematic exploration of the structure-activity relationship by introducing diverse functionalities at the 1- and 4-positions of the phthalazine scaffold. The protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to develop novel and potent anti-angiogenic agents for the treatment of cancer.

References

The Versatility of the 4-Chlorophthalazin-1(2H)-one Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2][3][4] Its versatile structure allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][4][5] Among its derivatives, 4-chlorophthalazin-1(2H)-one serves as a key intermediate, providing a reactive site for the synthesis of diverse compound libraries with therapeutic potential.[6] This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data to facilitate drug discovery efforts.

Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated significant activity against a range of therapeutic targets. These include enzymes crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP), as well as pathogenic microorganisms.

Anticancer Activity

VEGFR-2 Inhibition: A series of phthalazine derivatives have been synthesized and evaluated for their inhibitory activity against VEGFR-2, a key mediator of angiogenesis in tumors.[7] The general synthetic route starts from the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one, which is then chlorinated to provide the key intermediate, 1-chloro-4-(4-chlorophenyl)phthalazine.[7] Subsequent nucleophilic substitution with various anilines and phenols affords the final products.[7]

Quantitative Data: VEGFR-2 Inhibition by Phthalazine Derivatives [7]

Compound IDStructureIC50 (µM)
2g 4-(4-chlorophenyl)phthalazine scaffold with a specific 4-substituted aniline0.148
4a 4-(4-chlorophenyl)phthalazine scaffold with a different 4-substituted aniline0.196
3a 4-(4-chlorophenyl)phthalazine scaffold with a 4-substituted phenol0.375
5b 4-(4-chlorophenyl)phthalazine scaffold with another 4-substituted phenol0.331
5a 4-(4-chlorophenyl)phthalazine scaffold with a further 4-substituted phenol0.548
3c 4-(4-chlorophenyl)phthalazine scaffold with a distinct 4-substituted phenol0.892
Sorafenib Reference DrugNot explicitly stated in the provided text, but used as a positive control.

PARP Inhibition: The phthalazinone core is a key feature of potent PARP inhibitors, such as Olaparib.[1][2][8] These compounds are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8] The synthesis of these inhibitors often involves the functionalization of the phthalazinone scaffold to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes.

Antiprotozoal Activity

Anti-leishmanial Activity: Hydrazone derivatives of 1-chlorophthalazine have been synthesized and shown to possess significant activity against Leishmania braziliensis.[9] The synthesis involves the reaction of 1-chlorophthalazine with various hydrazides. A notable compound, 3l, which contains a nitroheterocyclic moiety, exhibited excellent activity against the intracellular amastigote form of the parasite with an EC50 value in the sub-micromolar range.[9]

Quantitative Data: Anti-leishmanial Activity of Phthalazinyl Hydrazones [9]

Compound IDDescriptionEC50 against promastigotesEC50 against amastigotes (µM)
3l Phthalazine containing a nitroheterocyclic moietySub-micromolar to nanomolar range0.59
3m Phthalazine containing a nitroheterocyclic moietySub-micromolar to nanomolar rangeNot specified
Antifungal Activity

Substituted phthalazin-1(2H)-ones have also been investigated for their antifungal properties. One study reported the synthesis of a series of derivatives and their evaluation against various pathogenic fungi.[10] The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) demonstrated notable activity against dermatophytes and Cryptococcus neoformans.[10]

Experimental Protocols

General Synthesis of 4-(4-Chlorophenyl)phthalazin-1(2H)-one Derivatives as VEGFR-2 Inhibitors[7]

This protocol describes a general procedure for the synthesis of phthalazine derivatives targeting VEGFR-2.

Step 1: Synthesis of 4-(4-chlorophenyl)phthalazin-1(2H)-one

  • A mixture of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate is heated.

  • The cyclocondensation reaction affords 4-(4-chlorophenyl)phthalazin-1(2H)-one.

Step 2: Chlorination to 1-chloro-4-(4-chlorophenyl)phthalazine

  • The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride.

  • The reaction yields the key intermediate, 1-chloro-4-(4-chlorophenyl)phthalazine.

Step 3: Synthesis of Final Compounds

  • To a solution of 1-chloro-4-(4-chlorophenyl)phthalazine in a suitable solvent, add the desired 4-substituted aniline or phenol.

  • The reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete (monitored by TLC).

  • The product is isolated and purified by standard methods, such as crystallization or column chromatography.

In Vitro VEGFR-2 Kinase Assay[7]

This protocol outlines a method for evaluating the inhibitory activity of compounds against the VEGFR-2 enzyme.

  • Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable buffer, ATP, and a substrate peptide.

  • Add the test compound at various concentrations. Sorafenib is used as a positive control.

  • Incubate the mixture at a specified temperature for a set period.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Synthesis of 1-Phthalazinyl Hydrazones as Anti-leishmanial Agents[9]

This protocol describes the synthesis of hydrazone derivatives of phthalazine.

  • Synthesize 1-chlorophthalazine from phthalazin-1(2H)-one using a suitable chlorinating agent.

  • In a separate flask, prepare the desired hydrazide.

  • React 1-chlorophthalazine with the hydrazide in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

  • The resulting 1-phthalazinyl hydrazone is then isolated and purified.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binds PLCg PLCγ VEGFR2_dimer->PLCg Activates PI3K PI3K VEGFR2_dimer->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Phthalazinone Derivative Inhibitor->VEGFR2_dimer Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazinone derivatives.

Experimental Workflow

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening start Starting Materials (e.g., 2-aroylbenzoic acid) intermediate1 Phthalazin-1(2H)-one Formation start->intermediate1 intermediate2 Chlorination (this compound) intermediate1->intermediate2 final_compounds Derivative Synthesis (Nucleophilic Substitution) intermediate2->final_compounds purification Purification (Crystallization/Chromatography) final_compounds->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization in_vitro_assay In Vitro Assay (e.g., Enzyme Inhibition) characterization->in_vitro_assay data_analysis Data Analysis (IC50/EC50 Determination) in_vitro_assay->data_analysis sar_study Structure-Activity Relationship (SAR) data_analysis->sar_study

Caption: General workflow for the synthesis and screening of phthalazinone derivatives.

References

Application Notes and Protocols for the Functionalization of the C4 Position of the Phthalazinone Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Functionalization of the phthalazinone core, particularly at the C4 position, is a key strategy for modulating the pharmacological properties of these molecules and for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for several modern synthetic methodologies aimed at the selective functionalization of the C4 position of the phthalazinone ring. The covered techniques include transition-metal-catalyzed C-H activation, visible-light photoredox catalysis, and classical nucleophilic substitution reactions.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. For the phthalazinone core, transition metals like Rhodium and Palladium can catalyze the selective introduction of various functional groups at the C4 position, often directed by a functional group on the N2-position.

Rh(III)-Catalyzed C-H Amidation with Dioxazolones

This protocol describes the direct amidation of the C4 position of N-aryl phthalazinones using dioxazolones as the amidating agent, catalyzed by a Rh(III) complex.[1][2][3]

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C-H Amidation [1]

  • To an oven-dried screw-capped vial, add the N-aryl phthalazinone (1.0 equiv.), the dioxazolone (1.2 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent (to a concentration of 0.1 M).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C4-amidated phthalazinone.

Quantitative Data: Rh(III)-Catalyzed C-H Amidation

EntryN-Aryl PhthalazinoneDioxazoloneProductYield (%)
12-Phenylphthalazin-1(2H)-one3-Methyl-1,4,2-dioxazol-5-one4-(Acetamido)-2-phenylphthalazin-1(2H)-one85
22-(4-Methoxyphenyl)phthalazin-1(2H)-one3-Phenyl-1,4,2-dioxazol-5-one4-(Benzamido)-2-(4-methoxyphenyl)phthalazin-1(2H)-one78
32-(4-Chlorophenyl)phthalazin-1(2H)-one3-Methyl-1,4,2-dioxazol-5-one4-(Acetamido)-2-(4-chlorophenyl)phthalazin-1(2H)-one82

Logical Relationship: Rh(III)-Catalyzed C-H Amidation

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_conditions Reaction Conditions N-Aryl Phthalazinone N-Aryl Phthalazinone Reaction Reaction N-Aryl Phthalazinone->Reaction 1.0 equiv Dioxazolone Dioxazolone Dioxazolone->Reaction 1.2 equiv [RhCp*Cl2]2 [RhCp*Cl2]2 [RhCp*Cl2]2->Reaction 2.5 mol% AgSbF6 AgSbF6 AgSbF6->Reaction 10 mol% DCE, 80 °C, 12 h DCE, 80 °C, 12 h DCE, 80 °C, 12 h->Reaction Purification Purification Reaction->Purification Work-up & Column Chromatography C4-Amidated Phthalazinone C4-Amidated Phthalazinone Purification->C4-Amidated Phthalazinone Isolated Product

Caption: Workflow for Rh(III)-Catalyzed C-H Amidation.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and environmentally friendly approach to radical-mediated reactions. This methodology has been successfully applied to the C4-functionalization of phthalazinones.

One-Pot Tandem C4-Difluoroalkylation

This protocol details a one-pot, three-component reaction for the synthesis of C4-difluoroalkylated phthalazin-1(2H)-ones from hydrazines, 2-formylbenzoic acid, and a difluoroalkylating agent, initiated by a photoredox catalyst.[4][5]

Experimental Protocol: General Procedure for C4-Difluoroalkylation [4]

  • To a reaction tube, add 2-formylbenzoic acid (1.2 equiv.), hydrazine (1.0 equiv.), the bromodifluoroacetate derivative (1.5 equiv.), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

  • Add an organic base (e.g., DBU, 2.0 equiv.) and the solvent (e.g., DMSO).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

  • Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C4-difluoroalkylated phthalazin-1(2H)-one.

Quantitative Data: Visible-Light-Mediated C4-Difluoroalkylation

EntryHydrazineBromodifluoroacetate DerivativeProductYield (%)
1PhenylhydrazineEthyl bromodifluoroacetate4-(1,1-Difluoro-2-ethoxy-2-oxoethyl)-2-phenylphthalazin-1(2H)-one75
2Hydrazine hydrateN,N-Diethyl-2-bromo-2,2-difluoroacetamide4-(1,1-Difluoro-2-(diethylamino)-2-oxoethyl)phthalazin-1(2H)-one68
3Methylhydrazine2-Bromo-2,2-difluoro-1-phenylethan-1-one4-(1,1-Difluoro-2-oxo-2-phenylethyl)-2-methylphthalazin-1(2H)-one72

Experimental Workflow: One-Pot C4-Difluoroalkylation

G cluster_reactants Reactants cluster_catalyst_base Catalyst & Additive 2-Formylbenzoic Acid 2-Formylbenzoic Acid Reaction Mixture Reaction Mixture 2-Formylbenzoic Acid->Reaction Mixture Hydrazine Hydrazine Hydrazine->Reaction Mixture Bromodifluoroacetate Bromodifluoroacetate Bromodifluoroacetate->Reaction Mixture Photocatalyst (e.g., fac-[Ir(ppy)3]) Photocatalyst (e.g., fac-[Ir(ppy)3]) Photocatalyst (e.g., fac-[Ir(ppy)3])->Reaction Mixture Organic Base (e.g., DBU) Organic Base (e.g., DBU) Organic Base (e.g., DBU)->Reaction Mixture Irradiation Irradiation Reaction Mixture->Irradiation Blue LED, rt, 24h Work-up Work-up Irradiation->Work-up Extraction Purification Purification Work-up->Purification Column Chromatography C4-Difluoroalkylated Phthalazinone C4-Difluoroalkylated Phthalazinone Purification->C4-Difluoroalkylated Phthalazinone

Caption: Workflow for Visible-Light-Mediated C4-Difluoroalkylation.

Nucleophilic Substitution of 4-Halophthalazinones

A classical and versatile method for C4-functionalization involves the nucleophilic displacement of a halide (typically chloro or bromo) at the C4 position. This approach allows for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles.

Palladium-Catalyzed C4-Sulfanylation of 4-Bromophthalazinone

This protocol describes the synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones via a palladium-catalyzed coupling reaction between a 4-bromophthalazinone and a thiol.

Experimental Protocol: General Procedure for C4-Sulfanylation

  • To a flame-dried Schlenk tube, add the 4-bromophthalazinone (1.0 equiv.), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).

  • Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., argon).

  • Add anhydrous, degassed toluene, followed by the thiol (1.2 equiv.) and a base such as sodium tert-butoxide (2.0 equiv.).

  • Heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-alkylsulfanylphthalazin-1(2H)-one.

Quantitative Data: Palladium-Catalyzed C4-Sulfanylation

Entry4-BromophthalazinoneThiolProductYield (%)
14-Bromo-2-methylphthalazin-1(2H)-oneEthanethiol4-(Ethylsulfanyl)-2-methylphthalazin-1(2H)-one88
24-Bromo-2-phenylphthalazin-1(2H)-oneThiophenol2-Phenyl-4-(phenylsulfonyl)phthalazin-1(2H)-one76
34-Bromophthalazin-1(2H)-oneBenzyl mercaptan4-(Benzylsulfanyl)phthalazin-1(2H)-one82

Signaling Pathway: Palladium-Catalyzed C4-Sulfanylation

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Palladacycle Intermediate Palladacycle Intermediate Oxidative Addition->Palladacycle Intermediate 4-Bromophthalazinone 4-Bromophthalazinone 4-Bromophthalazinone->Oxidative Addition Transmetalation Transmetalation Palladacycle Intermediate->Transmetalation Thiol + Base Thiol + Base Thiolate Thiolate Thiol + Base->Thiolate Thiolate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration C4-Sulfanylated Phthalazinone C4-Sulfanylated Phthalazinone Reductive Elimination->C4-Sulfanylated Phthalazinone

Caption: Catalytic Cycle for Pd-Catalyzed C4-Sulfanylation.

General Nucleophilic Substitution with Amines

This protocol provides a general method for the synthesis of 4-amino-substituted phthalazinones via the reaction of a 4-chlorophthalazinone with a primary or secondary amine.[6]

Experimental Protocol: General Procedure for C4-Amination [6]

  • Dissolve the 4-chlorophthalazinone (1.0 equiv.) in a suitable solvent such as ethanol or DMF.

  • Add the desired amine (1.2-2.0 equiv.) and, if necessary, a base such as triethylamine or potassium carbonate (1.5 equiv.).

  • Heat the reaction mixture to reflux (or a temperature between 80-120 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the pure 4-aminophthalazinone derivative.

Quantitative Data: Nucleophilic Substitution with Amines

Entry4-ChlorophthalazinoneAmineProductYield (%)
14-Chloro-2-methylphthalazin-1(2H)-onePiperidine2-Methyl-4-(piperidin-1-yl)phthalazin-1(2H)-one92
24-Chlorophthalazin-1(2H)-oneAniline4-Anilinophthalazin-1(2H)-one85
34-Chloro-2-benzylphthalazin-1(2H)-oneMorpholine2-Benzyl-4-morpholinophthalazin-1(2H)-one89

Conclusion

The functionalization of the C4 position of the phthalazinone ring is a crucial aspect of medicinal chemistry and drug discovery. The protocols outlined in this document provide researchers with a range of reliable and effective methods for the synthesis of diverse C4-substituted phthalazinone derivatives. The choice of method will depend on the desired substituent and the available starting materials. The provided quantitative data and visual workflows are intended to facilitate the selection and implementation of the most appropriate synthetic strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 4-chlorophthalazin-1(2H)-one. Due to the specific nature of this substrate, this guide draws upon established principles for the Suzuki coupling of related heteroaromatic chlorides.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The palladium catalyst may not be active or may have decomposed.1. Use a pre-catalyst or an air-stable catalyst: Consider using a more robust catalyst like Pd(dppf)Cl2 or a palladacycle. 2. Ensure anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 3. Use fresh catalyst: Do not use old or improperly stored catalyst.
Inappropriate Base: The chosen base may be too weak or too strong, or it may be insoluble in the reaction mixture.1. Screen different bases: Common bases for Suzuki couplings include K2CO3, Cs2CO3, K3PO4, and organic bases like triethylamine. The optimal base is substrate-dependent. 2. Consider a biphasic system: A mixture of an organic solvent and water can improve the solubility of inorganic bases.
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Increase the temperature: Gradually increase the reaction temperature, monitoring for decomposition of starting materials or products. 2. Use a high-boiling point solvent: Solvents like dioxane, toluene, or DMF allow for higher reaction temperatures.
Side Product Formation Homocoupling of Boronic Acid: The boronic acid can react with itself to form a dimer.1. Use a slight excess of the boronic acid: A 1.1 to 1.5 molar equivalent of the boronic acid is typically recommended. 2. Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling. 3. Choose the appropriate base: A weaker base may disfavor homocoupling.
Dehalogenation of Starting Material: The chloro group can be reduced, leading to the formation of phthalazin-1(2H)-one.1. Use a less reactive boronic acid: Boronic esters (e.g., pinacol esters) are sometimes less prone to side reactions. 2. Optimize the catalyst and ligand: Some palladium-ligand combinations are more selective than others.
Poor Reproducibility Inconsistent Reagent Quality: The purity and water content of reagents, especially the boronic acid and solvent, can significantly impact the reaction outcome.1. Use high-purity reagents: Ensure all reagents are of high quality and appropriate for sensitive cross-coupling reactions. 2. Use dry solvents: Anhydrous solvents should be used, as water can affect the catalytic cycle. 3. Check boronic acid stability: Some boronic acids are prone to decomposition upon storage.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for the Suzuki coupling of this compound?

A good starting point is to use a palladium(0) or palladium(II) catalyst with a phosphine ligand. Commonly used catalysts for similar heteroaromatic chlorides include Pd(PPh3)4, Pd(dppf)Cl2, and Pd2(dba)3 with a suitable ligand like SPhos or XPhos. The choice of ligand can be critical for achieving good yields with challenging substrates.

Q2: Which base should I choose for this reaction?

The choice of base is crucial and often requires screening. For N-heterocyclic chlorides, a moderately strong inorganic base like K2CO3 or K3PO4 is a good starting point. Cs2CO3 is often more effective but also more expensive. The base should be finely powdered to ensure good mixing and reactivity.

Q3: What are the recommended solvents and reaction temperatures?

A common solvent system is a mixture of an organic solvent and water, such as dioxane/water or toluene/water. The presence of water can help to solubilize the inorganic base. The reaction temperature typically ranges from 80 to 110 °C. Microwave irradiation can also be employed to accelerate the reaction.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting material and the formation of the product.

Q5: My reaction is not going to completion. What can I do?

If the reaction stalls, you can try adding a fresh portion of the catalyst and/or base. Alternatively, increasing the reaction temperature or switching to a more active catalyst system might be necessary.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

Disclaimer: This is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Ar-Ar' Coupled Product Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive Elimination Ar-X This compound Ar-X->Ar-Pd(II)-X-L2 Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'-L2 Base Base Base->Ar-Pd(II)-Ar'-L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add Reagents to Flask Inert_Atmosphere 2. Establish Inert Atmosphere Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add Degassed Solvents Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat and Stir Add_Solvent->Heat_Stir Monitor 5. Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Cool_Quench 6. Cool and Quench Monitor->Cool_Quench Extraction 7. Extraction Cool_Quench->Extraction Drying_Concentration 8. Dry and Concentrate Extraction->Drying_Concentration Purification 9. Column Chromatography Drying_Concentration->Purification

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree Start Low/No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Solution_Catalyst Use fresh/pre-activated catalyst Ensure inert atmosphere Check_Catalyst->Solution_Catalyst No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Solution_Base Screen different bases (K2CO3, K3PO4, Cs2CO3) Consider biphasic system Check_Base->Solution_Base No Check_Reagents Are reagents pure and dry? Check_Temp->Check_Reagents Yes Solution_Temp Increase temperature Use high-boiling solvent Check_Temp->Solution_Temp No Solution_Reagents Use high-purity reagents Use anhydrous solvents Check_Reagents->Solution_Reagents No

Caption: A decision tree for troubleshooting low conversion in Suzuki coupling.

Technical Support Center: Buchwald-Hartwig Amination of 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-chlorophthalazin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Buchwald-Hartwig amination of this compound?

A1: The most frequently encountered side products in the Buchwald-Hartwig amination of this compound and related N-heterocyclic chlorides include:

  • Hydrodehalogenation Product: Formation of phthalazin-1(2H)-one, where the chlorine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[1]

  • Aryl Halide Homocoupling: Dimerization of the starting material to form a bi-phthalazinone species.

  • Ligand-Related Byproducts: Degradation or modification of the phosphine ligand, potentially forming phosphine oxides.

  • Substrate Degradation: Under harsh basic conditions or elevated temperatures, the phthalazinone ring may be susceptible to decomposition.

Q2: My reaction is showing low conversion of the starting material. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the precatalyst.

  • Catalyst Inhibition: The starting material or impurities in the reaction mixture could be inhibiting the catalyst. Aryl chlorides can be challenging substrates due to the difficulty of oxidative addition.[1]

  • Poor Solubility: Inadequate solubility of the reactants or the base can hinder the reaction rate.

  • Suboptimal Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be ideal for this specific substrate.

Q3: I am observing the formation of a significant amount of the hydrodehalogenation side product. How can I minimize it?

A3: Minimizing hydrodehalogenation can be achieved by:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor reductive elimination over competing side reactions.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. Experimenting with different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.

  • Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation.

Troubleshooting Guide

Below is a structured guide to address common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Ensure proper storage under inert atmosphere.Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture.
Inappropriate Ligand Screen a variety of phosphine ligands (e.g., XPhos, RuPhos, DavePhos).The electronic and steric properties of the ligand are crucial for efficient catalysis with heteroaryl chlorides.
Incorrect Base Test different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.The strength and solubility of the base can significantly impact the reaction outcome.
Poor Solvent Choice Ensure the solvent (e.g., toluene, dioxane, THF) is anhydrous and degassed.Oxygen and water can deactivate the catalyst. Common solvents should be rigorously dried.[2]
Low Reaction Temperature Gradually increase the reaction temperature.Aryl chlorides often require higher temperatures for efficient oxidative addition.[1]
Issue 2: Significant Formation of Hydrodehalogenation Product
Potential Cause Troubleshooting Step Rationale
Suboptimal Ligand Switch to a bulkier, more electron-rich ligand.Bulky ligands can promote the desired C-N bond formation and suppress side reactions.
Excessively Strong Base Try a weaker base (e.g., K₂CO₃ or K₃PO₄).Very strong bases can sometimes promote pathways leading to hydrodehalogenation.
High Temperature Attempt the reaction at a lower temperature for a longer duration.This can alter the relative rates of the desired reaction and the side reaction.
Issue 3: Formation of Unidentified Impurities
Potential Cause Troubleshooting Step Rationale
Substrate or Reagent Impurity Purify the starting this compound and the amine.Impurities can interfere with the catalytic cycle or lead to side reactions.
Ligand Degradation Analyze the crude reaction mixture for signals corresponding to phosphine oxides.Phosphine ligands can oxidize during the reaction, especially if oxygen is not rigorously excluded.
Thermal Decomposition If using high temperatures, consider if the starting material or product is stable under these conditions.Heterocyclic compounds can sometimes be thermally sensitive.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Reaction Scheme and Potential Side Products

Buchwald_Hartwig_Amination cluster_reactants Reactants Reactant1 This compound Catalyst Pd(0)L_n Catalyst Base Reactant1->Catalyst Reactant2 Amine (R-NH2) Reactant2->Catalyst Product Desired Product: 4-aminophthalazin-1(2H)-one derivative Catalyst->Product Main Reaction Pathway SideProduct1 Side Product: Hydrodehalogenation (phthalazin-1(2H)-one) Catalyst->SideProduct1 Side Reaction SideProduct2 Side Product: Homocoupling Catalyst->SideProduct2 Side Reaction

Caption: Main reaction pathway and common side reactions in the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Is the catalyst system active? (Fresh precatalyst/ligand) Start->Check_Catalyst Screen_Ligands Screen different phosphine ligands Check_Catalyst->Screen_Ligands No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen alternative bases (e.g., K3PO4, Cs2CO3) Check_Base->Screen_Bases No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Increase_Temp->Check_Purity Purify_SMs Purify starting materials Check_Purity->Purify_SMs No Success Improved Yield Check_Purity->Success Yes Purify_SMs->Success

Caption: A logical workflow for troubleshooting low yields in the amination reaction.

References

troubleshooting low yields in the synthesis of 4-arylphthalazin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the synthesis of 4-arylphthalazin-1(2H)-ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize 4-arylphthalazin-1(2H)-ones from 2-aroylbenzoic acid and hydrazine hydrate is resulting in a very low yield. What are the common causes?

Low yields in this condensation reaction are frequently attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature.

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side product is the formation of the azine by-product.

  • Sub-optimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction efficiency. Using an inappropriate solvent can lead to poor solubility of reactants, while the absence of a suitable catalyst can slow down the reaction rate.

  • Difficulties in Product Isolation and Purification: The desired product might be lost during the work-up and purification steps. This can be due to its solubility in the filtrate or inefficient crystallization.

Q2: How can I improve the reaction conditions to increase the yield?

Optimizing reaction conditions is crucial for maximizing the yield. Here are several parameters you can adjust:

  • Solvent Selection: While ethanol is commonly used, other solvents like n-butanol or acetic acid can sometimes give better results, depending on the specific substrates. Acetic acid, being a polar protic solvent, can facilitate the reaction by protonating the carbonyl group, making it more electrophilic.

  • Catalysis: The addition of a catalytic amount of a protic acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can accelerate the reaction rate.

  • Temperature and Reaction Time: Refluxing the reaction mixture is a standard procedure. The optimal reflux time can vary, so monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

Below is a table summarizing the impact of different solvents on the yield of a representative 4-arylphthalazin-1(2H)-one synthesis.

Table 1: Effect of Solvent on the Yield of 4-(phenyl)phthalazin-1(2H)-one

SolventReaction Time (hours)Yield (%)
Ethanol675
n-Butanol482
Acetic Acid390
Dioxane865
Toluene1060

Q3: I am observing a significant amount of an insoluble side product. What is it and how can I prevent its formation?

A common insoluble side product is the corresponding azine, formed by the reaction of the 2-aroylbenzoic acid with the already formed hydrazone intermediate. To minimize the formation of this side product:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate to ensure the complete conversion of the starting material.

  • Gradual Addition: Add the hydrazine hydrate dropwise to the solution of the 2-aroylbenzoic acid at a controlled temperature. This helps to maintain a low concentration of hydrazine at any given time, disfavoring the side reaction.

Q4: What is the recommended experimental protocol for the synthesis of 4-arylphthalazin-1(2H)-ones?

Here is a general and optimized protocol for the synthesis of 4-arylphthalazin-1(2H)-ones.

Detailed Experimental Protocol

Materials:

  • 2-Aroylbenzoic acid (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aroylbenzoic acid in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid and unreacted hydrazine hydrate.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-arylphthalazin-1(2H)-one.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the general reaction pathway.

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Not Complete side_products Side Products Observed? check_completion->side_products Complete increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp change_solvent_catalyst Change Solvent or Add Catalyst incomplete->change_solvent_catalyst purification_issue Difficulty in Purification? side_products->purification_issue No control_stoichiometry Control Stoichiometry / Gradual Addition side_products->control_stoichiometry Yes optimize_purification Optimize Recrystallization Solvent purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No increase_time_temp->end change_solvent_catalyst->end control_stoichiometry->end optimize_purification->end

Caption: Troubleshooting workflow for low yields.

ReactionPathway cluster_reactants Reactants cluster_products Products A 2-Aroylbenzoic Acid C Hydrazone Intermediate A->C + Hydrazine B Hydrazine Hydrate B->C D 4-Arylphthalazin-1(2H)-one E Azine Side Product C->D Cyclization C->E + Hydrazone (Side Reaction)

Caption: General reaction pathway for synthesis.

Technical Support Center: Purification of 4-Substituted Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-substituted phthalazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying 4-substituted phthalazinone derivatives?

The most common and effective purification techniques for 4-substituted phthalazinone derivatives are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of impurities, as well as the physical properties of the derivative itself. Recrystallization is generally preferred for solid products with good thermal stability, while column chromatography is more versatile for separating complex mixtures or purifying oily products.[1]

Q2: How do I select an appropriate solvent for the recrystallization of my phthalazinone derivative?

Selecting the right solvent is crucial for successful recrystallization. An ideal solvent should:

  • Completely dissolve the phthalazinone derivative at an elevated temperature (near the solvent's boiling point).

  • Dissolve the compound sparingly or not at all at room temperature or below.

  • Either dissolve impurities well at all temperatures or not at all, allowing for their removal by filtration.

  • Not react with the compound being purified.

  • Have a boiling point lower than the melting point of the compound to prevent it from "oiling out".[2]

A common rule of thumb is "like dissolves like," meaning solvents with similar polarity to the compound are often good candidates. For polar phthalazinone derivatives, solvents like ethanol, methanol, or mixtures including water can be effective.[3][4] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific derivative.

Q3: What are common stationary and mobile phases for column chromatography of 4-substituted phthalazinones?

For normal-phase column chromatography of moderately polar 4-substituted phthalazinone derivatives, silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. Common solvent systems include:

  • Hexane/Ethyl Acetate gradients

  • Dichloromethane/Methanol gradients[5]

For basic phthalazinone derivatives that may interact strongly with the acidic silica gel, a small amount of a competing amine (e.g., triethylamine or ammonium hydroxide) can be added to the mobile phase to improve peak shape and recovery.[5] Reversed-phase chromatography can also be an option for highly polar or ionizable derivatives.[6]

Troubleshooting Guides

Recrystallization Issues

Problem 1: My compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or separates from the cooling solution as a liquid instead of forming crystals.[7] This is often because the boiling point of the solvent is higher than the melting point of the compound, or because of the presence of significant impurities that depress the melting point.[2][7]

Solutions:

  • Add more solvent: The compound may be coming out of solution too quickly at a temperature above its melting point. Adding more of the "good" solvent can keep it dissolved for longer as it cools.[7]

  • Change the solvent system: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.

  • Reduce impurities: If a high impurity load is suspected, consider a preliminary purification step like a quick filtration through a silica plug or treatment with activated charcoal if the impurities are colored.[7]

  • Lower the temperature of dissolution: Try to dissolve the compound at a temperature below its melting point, even if it takes longer.

Problem 2: No crystals are forming, even after the solution has cooled.

This is a common issue that can arise from several factors.

Solutions:

  • Induce crystallization:

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

    • Reduce the temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.

  • Too much solvent was used: If the solution is too dilute, the compound will remain in solution even at low temperatures. To remedy this, evaporate some of the solvent and allow the solution to cool again.[7]

Problem 3: The recrystallized product is still impure or has a low yield.

Solutions for Impure Product:

  • Slow down the crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[7] To slow down the process, use a larger volume of solvent and allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also help.[7]

  • Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Consider a different purification technique: If recrystallization is not effective at removing certain impurities, column chromatography may be necessary.

Solutions for Low Yield:

  • Avoid using too much solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Ensure complete crystallization: Allow sufficient time for crystallization to occur and cool the solution in an ice bath to maximize the amount of product that crystallizes out.

  • Check the filtrate: To see if a significant amount of product remains in the mother liquor, you can try to evaporate the solvent from the filtrate to see how much solid is recovered. If a large amount is present, you may need to adjust your recrystallization conditions.[7]

Problem 4: The solution and crystals are colored.

Colored impurities can often be removed by treating the solution with activated charcoal before the hot filtration step.

Protocol for Decolorization:

  • Dissolve the crude product in the hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent boiling over.

  • Add a small amount of activated charcoal (about 1-2% of the weight of your compound).

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[8][9]

  • Allow the clear filtrate to cool and crystallize.

Column Chromatography Issues

Problem 1: The compounds are not separating well on the column.

Poor separation can be due to an inappropriate choice of mobile phase or issues with the column packing.

Solutions:

  • Optimize the mobile phase:

    • If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).

    • If the compounds are sticking to the column and not eluting, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or methanol).

    • For basic compounds, adding a small amount of triethylamine or other amine to the eluent can improve separation by reducing tailing.[5]

  • Use a shallower solvent gradient: A slow, gradual increase in solvent polarity often provides better resolution than a steep gradient.

  • Ensure proper column packing: A poorly packed column with air bubbles or channels will lead to poor separation. Pack the column carefully as a slurry to ensure it is homogeneous.[1]

  • Dry loading: If the compound is not very soluble in the initial mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[10]

Problem 2: The compound is eluting with a streaky or tailing peak.

Peak tailing is often a sign of interaction between a polar or basic compound and the acidic silica gel.

Solutions:

  • Add a modifier to the eluent: For basic compounds like some phthalazinone derivatives, adding a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape.[5]

  • Switch to a different stationary phase: If tailing is severe, consider using a less acidic stationary phase like alumina, or a functionalized silica.

Data Presentation

The following tables summarize typical purification data for 4-substituted phthalazinone derivatives based on literature examples.

Table 1: Recrystallization Solvents and Reported Yields

Compound Structure/NameRecrystallization Solvent(s)Reported YieldReference
4-(4-bromophenyl)phthalazine derivativesEthanolNot specified[11]
2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetohydrazideEthanol90%[12]
4-Aryl-1(2H)-phthalazinoneDioxaneNot specified[13]
Substituted triazolo[3,4-a]phthalazinesMethanolNot specified[14]
4-[3-(3-[(cyclopropylamino)methyl]azetidine-1-carbonyl)-4-fluorobenzyl]phthalazin-1(2H)-oneMethanol/Dichloromethane/Acetone90.1%[8]

Table 2: Column Chromatography Conditions for Phthalazinone Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)NotesReference
Halogenoalkyl phthalazine-1,4-dionesSilica GelHexane/Ethyl Acetate (9/1 and 85/15)Gradient elution[15]
General N-heterocyclesSilica GelDichloromethane/MethanolOften with a small amount of amine modifier for basic compounds[5]
Terpenoids and Flavonoids (for comparison)Silica GelHexane-EtOAc and EtOAc-MeOH gradientsDemonstrates common gradient systems[16]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude phthalazinone derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold. Repeat with different solvents to find the best one.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Analyze your crude product by Thin Layer Chromatography (TLC) using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of your desired compound from impurities (Rf value of the desired product is typically around 0.3-0.4).

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. You can start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.

Visualizations

Purification_Workflow start Crude 4-Substituted Phthalazinone Derivative assess Assess Physical State and Impurity Profile start->assess is_solid Is the product a solid? assess->is_solid is_oily Is the product an oil or a complex mixture? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_oily->column Yes analyze Analyze Purity (TLC, NMR, LC-MS) recrystallize->analyze column->analyze is_pure Is the product pure? analyze->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No troubleshoot->is_solid Re-evaluate strategy

Caption: General purification workflow for 4-substituted phthalazinone derivatives.

Recrystallization_Troubleshooting start Recrystallization Attempted issue What is the issue? start->issue oiling_out Product 'Oiled Out' issue->oiling_out 'Oiling Out' no_crystals No Crystals Formed issue->no_crystals No Crystals impure_product Product is Impure issue->impure_product Low Purity / Color solution_oiling Add more solvent Change solvent Pre-purify oiling_out->solution_oiling solution_no_crystals Induce crystallization (scratch, seed) Reduce solvent volume no_crystals->solution_no_crystals solution_impure Slow down cooling Wash crystals properly Use activated charcoal for color impure_product->solution_impure

Caption: Troubleshooting guide for common recrystallization issues.

Column_Chromatography_Troubleshooting start Column Chromatography Attempted issue What is the issue? start->issue poor_separation Poor Separation issue->poor_separation Poor Separation peak_tailing Peak Tailing / Streaking issue->peak_tailing Peak Tailing solution_separation Optimize mobile phase polarity Use a shallower gradient Repack column Consider dry loading poor_separation->solution_separation solution_tailing Add a modifier to eluent (e.g., triethylamine) Change stationary phase peak_tailing->solution_tailing

Caption: Troubleshooting guide for column chromatography of phthalazinones.

References

managing regioselectivity in the functionalization of 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 4-chlorophthalazin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

A1: this compound possesses three primary sites for functionalization, governed by the molecule's inherent chemical properties:

  • N2-Position: The nitrogen atom of the amide within the pyridazinone ring is a common site for alkylation and acylation.[1][2]

  • C4-Position: The carbon atom bearing the chlorine is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[3][4]

  • O-Position (Lactim form): Due to lactam-lactim tautomerism, the exocyclic oxygen can be alkylated to form an alkoxyphthalazine derivative, though this is generally less favored than N-alkylation.[2][5]

Q2: What is lactam-lactim tautomerism and how does it influence regioselectivity in phthalazinones?

A2: Lactam-lactim tautomerism is a form of prototropy where the amide group in the phthalazinone ring can exist in equilibrium with its enol form, the lactim. The lactam form is typically more stable. This equilibrium provides two potential nucleophilic sites for reactions like alkylation: the nitrogen atom (leading to N-alkylation) and the oxygen atom (leading to O-alkylation). The reaction conditions, such as the base, solvent, and electrophile, determine which tautomer is favored to react, thereby controlling the regioselectivity.[2][5]

Q3: What key factors control the regioselectivity between N-alkylation and O-alkylation?

A3: The selectivity between N- and O-alkylation is influenced by several factors based on Hard and Soft Acid and Base (HSAB) theory and reaction kinetics vs. thermodynamics:

  • Base and Counter-ion: Using a strong base like sodium hydride (NaH) tends to generate the N-anion, favoring N-alkylation. The formation of potassium salts, often with K₂CO₃, has been shown to selectively lead to N-alkylation.[2][6]

  • Electrophile: "Hard" alkylating agents, such as dimethyl sulfate or methyl triflate, which have a hard leaving group, tend to react at the harder oxygen atom, favoring O-alkylation. In contrast, "soft" electrophiles like methyl iodide, with a soft leaving group, preferentially react at the softer nitrogen atom, leading to N-alkylation.[7]

  • Solvent: The choice of solvent can influence the solubility of the phthalazinone salt and the nature of the ion pairing. Polar aprotic solvents like DMF or acetone are commonly used for N-alkylation.[2][8]

  • Steric Hindrance: Bulky substituents on the alkylating agent or the phthalazinone scaffold can sterically hinder one position, favoring reaction at the less hindered site.[9]

Q4: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing the C4-position?

A4: The C4-chloro group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C and C-N bonds.[10][11] The most prevalent methods include:

  • Suzuki-Miyaura Coupling: This reaction couples the 4-chlorophthalazinone with boronic acids or their esters to form C-C bonds, introducing aryl or vinyl substituents.[12][13][14]

  • Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the 4-chlorophthalazinone with primary or secondary amines, providing access to a wide range of 4-aminophthalazinone derivatives.[3][15][16]

Troubleshooting Guide

Issue 1: Predominant O-alkylation or a mixture of N/O-alkylated products is observed instead of the desired N-alkylated product.

  • Possible Cause: The alkylating agent may be too "hard," or the reaction conditions may favor the lactim tautomer.

  • Troubleshooting Steps:

    • Change the Alkylating Agent: Switch from alkyl sulfates or triflates to an alkyl halide with a softer leaving group, such as an iodide or bromide.[7] For example, use methyl iodide instead of dimethyl sulfate.

    • Modify the Base/Solvent System: Ensure the formation of the potassium or sodium salt of the phthalazinone. Using K₂CO₃ in a polar aprotic solvent like DMF or acetone is a reliable method for selective N-alkylation.[2][8]

    • Control Temperature: Lowering the reaction temperature may favor the kinetically controlled N-alkylation product over the thermodynamically favored O-alkylated product in some systems.

Issue 2: Low yield or no reaction during the Suzuki-Miyaura coupling at the C4-position.

  • Possible Cause: Catalyst deactivation, inappropriate base, or issues with the boronic acid.

  • Troubleshooting Steps:

    • Screen Catalysts and Ligands: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, biaryl phosphines) are often more effective.[17][18]

    • Optimize the Base: The base is crucial for activating the boronic acid. A weak base like NaHCO₃ or a stronger base like K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture is often effective. The choice depends on the substrate's stability.[14][18]

    • Check Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Ensure the boronic acid is of high quality or use a slight excess (1.1-1.5 equivalents).

    • Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

Issue 3: Significant hydrodehalogenation (replacement of -Cl with -H) is observed as a side reaction in a palladium-catalyzed coupling.

  • Possible Cause: This side reaction can occur, especially with electron-rich substrates or when the catalytic cycle is inefficient. It was noted as a significant side reaction in the coupling of 3-iodopyrido[1,2-a]pyrimidin-4-one.[14]

  • Troubleshooting Steps:

    • Use a Milder Base: A very strong base can sometimes promote hydrodehalogenation. Consider switching to a milder base like NaHCO₃ or K₃PO₄.

    • Adjust Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to undesired side reactions. A typical ratio is 2:1 for bidentate ligands and can be higher for monodentate ligands.

    • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Issue 4: The Buchwald-Hartwig amination fails or gives low yields.

  • Possible Cause: The N-H proton on the phthalazinone ring can interfere with the reaction. Catalyst inhibition or incorrect base selection are also common culprits.

  • Troubleshooting Steps:

    • Protect the N2-Position: Direct amination of phthalazinones with an unprotected N-H group often gives poor results. It is highly recommended to first alkylate or protect the N2-position before attempting the C4-amination.[2]

    • Select an Appropriate Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required for the deprotonation of the amine coupling partner.[19]

    • Ligand Choice: The choice of ligand is crucial. Sterically hindered biaryl phosphine ligands are often necessary for the successful coupling of aryl chlorides.[15][16]

    • Amine Quality: Ensure the amine is pure and dry, as impurities can poison the palladium catalyst.

Quantitative Data Summary

Table 1: Conditions Influencing N- vs. O-Alkylation of Phthalazinone Analogs

Substrate AnalogAlkylating AgentBase / SolventProduct Ratio (N:O)Reference
4-Bromophthalazin-1(2H)-oneMethyl IodideK₂CO₃ / AcetoneSelective N-alkylation[2]
4-Bromophthalazin-1(2H)-oneIsopropyl IodideK₂CO₃ / AcetoneSelective N-alkylation[2]
Phthalazinone1,2-DibromoethaneK₂CO₃ / DMFMajor N-alkylation (45-75% yield)[8]
Amide (general)Methyl Iodide (soft)-Favors N-alkylation[7]
Amide (general)Dimethyl Sulfate (hard)-Favors O-alkylation[7]

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling at the C4-Position

Reaction TypeCoupling PartnerCatalyst / LigandBase / SolventYieldReference
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃ / BINAPNaOtBu / Toluene77%[3]
Buchwald-Hartwig AminationVarious AminesPd₂(dba)₃ / BINAPNaOtBu / TolueneGood yields[3]
Suzuki-Miyaura Coupling(Het)arylboronic acidsPd(PPh₃)₄NaHCO₃ / DME/H₂OGood to excellent[14]

Key Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of 4-Halophthalazin-1(2H)-one [2][8]

  • To a solution of the 4-halophthalazin-1(2H)-one (1.0 eq.) in dry acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Add the alkyl halide (e.g., methyl iodide, 1.2-1.5 eq.) to the suspension.

  • Heat the reaction mixture at a suitable temperature (e.g., 60 °C or reflux) and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • After cooling to room temperature, filter off the inorganic salts and wash with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the N-alkylated phthalazinone.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C4-Position [14]

  • In a reaction vessel, combine the N-protected 4-chlorophthalazinone (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like NaHCO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

  • Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-arylphthalazinone derivative.

Protocol 3: General Procedure for Buchwald-Hartwig Amination at the C4-Position [3]

  • Important: This protocol is for an N-protected 4-halophthalazinone substrate.

  • To an oven-dried reaction tube, add the N-alkyl-4-bromophthalazinone (1.0 eq.), a palladium source like Pd₂(dba)₃ (0.02-0.15 eq.), a suitable ligand such as BINAP (0.04-0.30 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Seal the tube, then evacuate and backfill with argon.

  • Add the amine (1.2 eq.) and anhydrous toluene via syringe.

  • Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, or until completion is indicated by TLC.

  • Cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the 4-aminophthalazinone derivative.

Mandatory Visualizations

Regioselectivity_Pathway start This compound sub_choice Choose Functionalization Site start->sub_choice c4_path C4-Position (Cross-Coupling) sub_choice->c4_path Pd-Catalyst n2_path N2-Position (Alkylation/Acylation) sub_choice->n2_path Base + Electrophile suzuki Suzuki Coupling (C-C Bond) c4_path->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N Bond) c4_path->buchwald Amine n_alkylation Selective N-Alkylation n2_path->n_alkylation Soft Electrophile (e.g., R-I) o_alkylation Selective O-Alkylation n2_path->o_alkylation Hard Electrophile (e.g., R-OTf)

Caption: Decision pathway for regioselective functionalization.

Troubleshooting_Workflow start Low Yield in C4 Cross-Coupling q1 Is Hydrodehalogenation a Major Side Product? start->q1 a1_yes 1. Use Milder Base (e.g., NaHCO₃) 2. Lower Reaction Temperature q1->a1_yes Yes q2 Is Starting Material Unconsumed? q1->q2 No a2_yes 1. Screen Catalyst/Ligand System 2. Check Reagent Quality (e.g., Boronic Acid) 3. Ensure Inert Atmosphere q2->a2_yes Yes a2_no Complex Mixture/ Decomposition q2->a2_no No a3 1. Lower Reaction Temperature 2. Re-evaluate Solvent Choice a2_no->a3

Caption: Troubleshooting workflow for C4 cross-coupling reactions.

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition (+ R¹-X) transmetal R¹-Pd(II)L₂(R²) pd2_complex->transmetal Transmetalation (+ R²-M) transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product

Caption: Generalized catalytic cycle for palladium cross-coupling.

References

Navigating the Synthesis of 4-Chlorophthalazin-1(2H)-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-chlorophthalazin-1(2H)-one is a critical step in the development of various pharmaceutical compounds. However, the formation of byproducts during this process can significantly impact yield, purity, and overall efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers navigate common challenges and prevent the formation of unwanted impurities.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during the synthesis of this compound, particularly during the chlorination of 4-hydroxyphthalazin-1(2H)-one.

Observed Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete conversion of the starting material, 4-hydroxyphthalazin-1(2H)-one.- Increase reaction time and/or temperature: Monitor the reaction progress using an appropriate analytical method such as TLC or HPLC. - Use a slight excess of the chlorinating agent: A small excess of phosphorus oxychloride (POCl₃) can help drive the reaction to completion. - Ensure anhydrous conditions: Moisture can decompose the chlorinating agent and lead to the formation of phosphoric acid, reducing its effectiveness.
Presence of a significant amount of starting material in the final product Insufficient chlorinating agent or reaction time. Hydrolysis of the product during workup.- Optimize stoichiometry: Carefully control the molar ratio of the substrate to the chlorinating agent. - Anhydrous workup: Perform the workup under anhydrous conditions until the excess chlorinating agent is removed. Quench the reaction mixture with a non-aqueous solvent or by pouring it onto ice with vigorous stirring to minimize localized heating and hydrolysis.[1]
Formation of a high-melting, poorly soluble white solid Possible formation of N,N'-dialkylation dimers or other polymeric byproducts.- Control reaction temperature: Avoid excessive heating, which can promote side reactions. - Slow addition of reagents: Add the chlorinating agent dropwise to the reaction mixture to maintain better temperature control and minimize localized high concentrations.
Product appears discolored (yellow or brown) Presence of colored impurities, possibly from degradation or side reactions.- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol, acetonitrile, or a mixture of solvents). Activated carbon treatment during recrystallization can also help remove colored impurities.
Difficulty in isolating the product Product may be soluble in the workup solvent or form an emulsion.- Solvent selection: Choose an appropriate extraction solvent in which the product has high solubility and the impurities have low solubility. - Break emulsions: If an emulsion forms during extraction, adding a small amount of brine or filtering the mixture through celite can help break it.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While direct literature detailing all byproducts is scarce, analogous reactions and general principles suggest the following as potential impurities:

  • Unreacted 4-hydroxyphthalazin-1(2H)-one: Due to incomplete reaction.

  • 1,4-Dichlorophthalazine: Resulting from over-chlorination of the desired product.

  • Phosphorylated intermediates: The reaction of the hydroxyl group with POCl₃ can form phosphate esters which may be difficult to hydrolyze.

  • "Pseudodimers": Formed from the reaction between a phosphorylated intermediate and an unreacted molecule of 4-hydroxyphthalazin-1(2H)-one.[2]

  • Hydrolysis product: Reversion to 4-hydroxyphthalazin-1(2H)-one if the product is exposed to water during workup before the removal of acidic byproducts.

Q2: How can I minimize the formation of 1,4-dichlorophthalazine?

A2: To prevent over-chlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent. Using a minimal excess of POCl₃ and monitoring the reaction closely to stop it once the starting material is consumed can help minimize the formation of this byproduct. Lowering the reaction temperature may also reduce the rate of the second chlorination.

Q3: What is the role of a base, like pyridine or triethylamine, in the chlorination reaction?

A3: A base is often added to neutralize the HCl generated during the reaction.[3] This can prevent unwanted side reactions catalyzed by the acid and can also influence the reaction mechanism by affecting the tautomeric equilibrium of the starting material.

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material and the formation of byproducts, allowing for accurate assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and identification of major impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the product and any byproducts, aiding in their identification.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general method for the chlorination of 4-hydroxyphthalazin-1(2H)-one using phosphorus oxychloride.

Materials:

  • 4-hydroxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Pyridine or Triethylamine (optional)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxyphthalazin-1(2H)-one in an excess of phosphorus oxychloride. A co-solvent such as toluene can also be used.

  • Optionally, add a catalytic amount of a base like pyridine or triethylamine.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Protocol for Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetonitrile)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution, and the mixture is heated for a few more minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

SynthesisWorkflow cluster_synthesis Synthesis start 4-Hydroxyphthalazin- 1(2H)-one chlorination Chlorination with POCl₃ start->chlorination workup Aqueous Workup (Quenching & Neutralization) chlorination->workup extraction Extraction workup->extraction purification Purification (Recrystallization) extraction->purification product 4-Chlorophthalazin- 1(2H)-one purification->product

Caption: A simplified workflow for the synthesis of this compound.

TroubleshootingTree cluster_yield cluster_purity start Problem with Synthesis low_yield Low Yield start->low_yield Check Yield impure_product Impure Product start->impure_product Check Purity incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield->incomplete_rxn hydrolysis Product Hydrolysis? low_yield->hydrolysis starting_material Starting Material Present? impure_product->starting_material byproducts Unknown Byproducts? impure_product->byproducts sol_incomplete Increase time/temp Add excess POCl₃ incomplete_rxn->sol_incomplete sol_hydrolysis Anhydrous workup Careful quenching hydrolysis->sol_hydrolysis sol_sm Optimize reaction conditions starting_material->sol_sm sol_byproducts Recrystallize Column chromatography byproducts->sol_byproducts

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 4-chlorophthalazin-1(2H)-one synthesis.

Experimental Protocols

This section details the recommended methodologies for the two key stages of the synthesis: the preparation of the precursor, phthalazin-1(2H)-one, and its subsequent chlorination.

Stage 1: Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride and Hydrazine Hydrate

This protocol is adapted from established methods for the synthesis of phthalazinone derivatives.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (100g scale)Moles
Phthalic Anhydride148.12100 g0.675
Hydrazine Hydrate (~64% hydrazine)50.0635 mL~0.70
Acetic Acid (glacial)60.05500 mL-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phthalic anhydride (100 g) and glacial acetic acid (500 mL).

  • Reagent Addition: Stir the mixture to form a suspension. From the dropping funnel, add hydrazine hydrate (35 mL) dropwise over 30-45 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 80°C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate of phthalazin-1(2H)-one will form.

    • Filter the crude product using a Büchner funnel and wash the filter cake with cold water (2 x 100 mL) to remove excess acetic acid and unreacted hydrazine.

    • Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 85-95%

Stage 2: Chlorination of Phthalazin-1(2H)-one to this compound

This protocol is based on methods utilizing phosphorus oxychloride for the chlorination of phthalazinones.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (100g scale)Moles
Phthalazin-1(2H)-one146.15100 g0.684
Phosphorus Oxychloride (POCl₃)153.33300 mL (approx. 495 g)3.23
Hexanes-1 L-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber for HCl and POCl₃ fumes), and a thermometer, add phthalazin-1(2H)-one (100 g) and phosphorus oxychloride (300 mL).

  • Reaction: Heat the slurry with stirring to 80-90°C. The reaction mixture should become a clear solution as the reaction progresses. Maintain this temperature for 2-4 hours. Monitor the reaction completion by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add the reaction mixture to 1 L of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

    • Filter the crude product and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude this compound in a vacuum oven at 50-60°C.

Expected Yield: 75-85%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Stage 1: Low Yield of Phthalazin-1(2H)-one - Incomplete reaction.- Ensure the reaction is refluxed for the recommended time. Monitor by TLC.
- Loss of product during workup.- Ensure the reaction mixture is cooled sufficiently before filtration to maximize precipitation. Use cold water for washing.
Stage 1: Product is discolored (yellow/brown) - Impurities in starting materials.- Use high-purity phthalic anhydride.
- Side reactions due to high temperatures.- Control the rate of hydrazine hydrate addition to maintain the temperature below 80°C.
Stage 2: Low Yield of this compound - Incomplete reaction.- Ensure the reaction temperature is maintained at 80-90°C. An insufficient amount of POCl₃ can also lead to incomplete reaction.
- Hydrolysis of the product back to the starting material during workup.- Perform the quench into ice-water efficiently and filter the product promptly. Ensure thorough washing with cold water.
Stage 2: Product is a dark, oily solid - Incomplete removal of POCl₃.- After quenching, stir the slurry for an extended period to ensure complete hydrolysis of residual POCl₃.
- Presence of phosphorylated byproducts.- Ensure the reaction goes to completion. The workup with ice-water should hydrolyze these byproducts.
General: Difficulty in Filtering - Very fine particles.- Allow the product to crystallize slowly without agitation. For the chlorination product, adding the reaction mixture to ice instead of vice-versa can sometimes improve particle size.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of phthalazin-1(2H)-one?

A1: The primary challenges are managing the exotherm during the addition of hydrazine hydrate and ensuring efficient mixing of the slurry. On a larger scale, local overheating can lead to side reactions and discoloration. A robust cooling system and a powerful mechanical stirrer are essential.

Q2: What are the common impurities in the synthesis of phthalazin-1(2H)-one?

A2: Common impurities include unreacted phthalic anhydride, and potentially over-reaction or side-reaction products if the temperature is not well-controlled. Residual hydrazine should also be monitored and minimized.

Q3: Are there any alternatives to phosphorus oxychloride for the chlorination step?

A3: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) have been used for similar heterocyclic systems. However, reaction conditions would need to be re-optimized.

Q4: What safety precautions are critical when working with phosphorus oxychloride at a large scale?

A4: Phosphorus oxychloride is highly corrosive and reacts violently with water. Key safety precautions include:

  • Working in a well-ventilated fume hood with a scrubber.

  • Using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Ensuring all glassware is dry before use.

  • Quenching excess POCl₃ by adding it slowly to ice, never the other way around, to control the exotherm.

Q5: How can the purity of this compound be improved after isolation?

A5: Recrystallization is a common method for purification. Suitable solvents to screen include ethanol, isopropanol, or mixtures of ethanol and water. The crude product can be dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Phthalazin-1(2H)-one Synthesis cluster_stage2 Stage 2: Chlorination start1 Phthalic Anhydride + Acetic Acid add_hydrazine Add Hydrazine Hydrate (dropwise, <80°C) start1->add_hydrazine reflux1 Reflux (4-6h) add_hydrazine->reflux1 cool_filter1 Cool & Filter reflux1->cool_filter1 wash_dry1 Wash with H₂O & Dry cool_filter1->wash_dry1 product1 Phthalazin-1(2H)-one wash_dry1->product1 start2 Phthalazin-1(2H)-one + POCl₃ product1->start2 Precursor heat Heat (80-90°C, 2-4h) start2->heat quench Quench in Ice-Water heat->quench filter2 Filter quench->filter2 wash_dry2 Wash with H₂O & Dry filter2->wash_dry2 product2 This compound wash_dry2->product2

Caption: Overall experimental workflow for the two-stage synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Workup Losses issue->cause3 cause4 Reagent Quality issue->cause4 sol5 Purify by Recrystallization issue->sol5 Post-synthesis sol1 Monitor by TLC Increase Reaction Time/Temp cause1->sol1 sol2 Control Temperature Optimize Reagent Stoichiometry cause2->sol2 sol3 Optimize Cooling & Washing cause3->sol3 sol4 Use High-Purity Reagents cause4->sol4

Caption: Troubleshooting logic for addressing common synthesis issues.

dealing with impurities in commercial 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in handling impurities in commercial 4-chlorophthalazin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, or degradation. These can include unreacted starting materials, byproducts from the synthetic route, residual solvents, and degradation products. For example, if synthesized from phthalic anhydride and hydrazine, residual amounts of these precursors may be present.[1] Byproducts such as over-alkylated or dimerized products can also form during certain synthesis steps.[2]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify impurities by comparing the integrals of the impurity peaks to the main compound's peaks.[4][5] Mass Spectrometry (MS) is useful for identifying the molecular weights of unknown impurities.[3]

Q3: What is the recommended method for purifying commercial this compound?

A3: Recrystallization is the most effective and widely used method for purifying solid organic compounds like this compound.[6][7] The principle of this technique relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[8] A well-chosen solvent will dissolve the compound and impurities at a high temperature, and upon cooling, the desired compound will crystallize out, leaving the impurities in the solution.[9]

Q4: What are the ideal storage conditions for this compound to prevent degradation?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents and bases.[10] Exposure to moisture can lead to hydrolysis of the chloro group, while light and high temperatures can promote other degradation pathways.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: I see unexpected peaks in my HPLC chromatogram. What could they be?

A1: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities. These could be:

  • Residual Solvents: Peaks from solvents used during synthesis or purification.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed during the reaction, such as dimers or isomers.[2][11]

  • Degradation Products: Impurities formed due to improper storage or handling, such as the hydrolyzed product, 4-hydroxyphthalazin-1(2H)-one.

To identify these peaks, you can run co-injections with suspected impurities or use HPLC-MS to determine their molecular weights.

Q2: My purified product has a low and broad melting point. What does this indicate?

A2: A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification, such as another round of recrystallization, is recommended.[6]

Q3: The color of my this compound is off-white or yellowish, but the literature reports it as white. Why?

A3: A yellowish tint can indicate the presence of trace impurities, which may be highly colored degradation products or residual materials from the synthesis. While these may be present in very small amounts and not significantly affect the purity as determined by HPLC or NMR, they can affect the appearance. A charcoal treatment during recrystallization can sometimes help in removing colored impurities.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity NamePotential SourceRecommended Analytical Technique
Phthalic AnhydrideUnreacted starting materialHPLC, GC-MS
HydrazineUnreacted starting materialColorimetric tests, IC
4-Hydroxyphthalazin-1(2H)-oneHydrolysis (degradation product)HPLC, LC-MS
Dimerized Phthalazinone SpeciesReaction byproductHPLC, LC-MS
Residual Solvents (e.g., Ethanol, Toluene)Purification/reaction mediumGC-HS, 1H NMR

Table 2: General HPLC Parameters for Purity Analysis

ParameterTypical Setting
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or 280 nm
Injection Volume 10 µL
Column Temperature 25-30 °C

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general method for the purification of this compound. The choice of solvent may need to be optimized.

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol, acetic acid, or a solvent mixture)[12]

    • Erlenmeyer flasks

    • Heating mantle or hot plate

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.[6]

    • Solvent Addition: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.[6]

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

    • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent evaporation. Slow cooling promotes the formation of larger, purer crystals.[6]

    • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

    • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.[6]

Protocol 2: General HPLC Method for Purity Analysis

This protocol outlines a standard HPLC method for determining the purity of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.

  • HPLC Conditions:

    • Use the parameters outlined in Table 2.

    • Inject the prepared sample onto the HPLC system.

    • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Commercial this compound hplc HPLC Purity Analysis start->hplc check_purity Purity > 99%? hplc->check_purity nmr_ms NMR / MS for Impurity Identification recrystallize Recrystallization nmr_ms->recrystallize check_purity->nmr_ms No end Pure Product check_purity->end Yes reanalyze Re-analyze Purity (HPLC) recrystallize->reanalyze reanalyze->check_purity

Caption: Workflow for Impurity Identification and Remediation.

G cluster_start Problem cluster_questions Investigation cluster_solutions Potential Solutions start Low Purity Detected q1 Broad Melting Point? start->q1 q2 Multiple Peaks in HPLC? q1->q2 No sol1 Recrystallize to remove soluble impurities q1->sol1 Yes q3 Off-Color Appearance? q2->q3 No sol2 Use HPLC-MS to identify unknown peaks q2->sol2 Yes sol3 Use charcoal treatment during recrystallization q3->sol3 Yes

Caption: Troubleshooting Decision Tree for Low Purity.

G cluster_reactants Reactants cluster_conditions Condition cluster_products Products start This compound condition Hydrolysis start->condition water H2O (Moisture) water->condition product 4-hydroxyphthalazin-1(2H)-one condition->product hcl HCl condition->hcl

Caption: Potential Degradation Pathway of this compound.

References

workup procedure for Suzuki reactions involving 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-chlorophthalazin-1(2H)-one.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the synthesis of 4-arylphthalazin-1(2H)-ones.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, Toluene/water)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 4-arylphthalazin-1(2H)-one.

Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of Suzuki reactions involving this compound.

dot

Workup_Troubleshooting cluster_start Initial Observation cluster_issues Potential Issues cluster_solutions Troubleshooting Steps Start Crude product contains impurities after workup Pd_Contamination Residual Palladium Catalyst Start->Pd_Contamination Black/colloidal solid in organic phase Boronic_Acid_Byproducts Boronic Acid/Boronate Ester Residue Start->Boronic_Acid_Byproducts Polar spots on TLC close to product Homocoupling Homocoupling Byproduct Start->Homocoupling Non-polar byproduct observed by LC-MS/NMR Low_Yield Low Product Yield Start->Low_Yield Low mass of crude product Pd_Scavengers Use Palladium Scavengers (e.g., Activated Carbon, Si-Thiol) Pd_Contamination->Pd_Scavengers Acid_Base_Wash Acid/Base Wash to Remove Boronic Acid Boronic_Acid_Byproducts->Acid_Base_Wash Column_Chromatography Optimize Column Chromatography Homocoupling->Column_Chromatography Recrystallization Recrystallization Homocoupling->Recrystallization Reaction_Optimization Optimize Reaction Conditions (e.g., Reagent Stoichiometry, Temperature) Low_Yield->Reaction_Optimization Pd_Scavengers->Column_Chromatography Acid_Base_Wash->Column_Chromatography

Caption: Troubleshooting workflow for Suzuki reaction workup.

IssuePotential CauseRecommended Solution(s)
Residual Palladium Catalyst Incomplete removal of the palladium catalyst during aqueous workup.- Filtration: Filter the reaction mixture through a pad of Celite® to remove heterogeneous palladium species. - Palladium Scavengers: Treat the organic solution with a palladium scavenger such as activated carbon, silica-thiol (Si-Thiol), or N-acetylcysteine. Stir for a few hours, then filter.[1] - Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like thiourea can help remove palladium.
Boronic Acid Byproducts Excess boronic acid or its decomposition products (e.g., boroxines) remaining after the reaction.- Base Wash: Perform an extractive workup with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) to convert the boronic acid into its more water-soluble boronate salt.[2] - Acid Wash: If the product is not acid-sensitive, a wash with a dilute acid can sometimes help. - Column Chromatography: Use a more polar eluent system (e.g., dichloromethane/methanol) for column chromatography to effectively separate the polar boronic acid byproducts.[2]
Homocoupling of Boronic Acid The boronic acid coupling with itself, a common side reaction in Suzuki couplings.- Reaction Conditions: Optimize the reaction conditions to minimize homocoupling. This may involve using a different palladium catalyst, ligand, base, or solvent system. - Purification: Homocoupling byproducts can often be separated from the desired product by column chromatography or recrystallization.
Low Product Yield Incomplete reaction, degradation of starting materials or product, or inefficient workup.- Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before starting the workup. - Degassing: Inadequate degassing can lead to catalyst deactivation and side reactions. Ensure the reaction mixture is thoroughly deoxygenated. - Reagent Quality: Use high-purity reagents and solvents. Boronic acids can degrade upon storage.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. How can I purify it?

A1: A dark color often indicates the presence of residual palladium catalyst. Start by attempting to precipitate the product by triturating the oil with a non-polar solvent like hexanes or diethyl ether. If this is unsuccessful, dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and treat it with a palladium scavenger as described in the troubleshooting guide. Following filtration, the product can be further purified by column chromatography.

Q2: I am having trouble separating my product from the unreacted boronic acid by column chromatography.

A2: This is a common issue, especially if the product and the boronic acid have similar polarities. An effective strategy is to perform a basic aqueous wash (e.g., 1M NaOH) during the workup to extract the acidic boronic acid into the aqueous layer.[2] If this is not sufficient, consider using a different solvent system for your chromatography. A gradient elution from a less polar to a more polar solvent system can improve separation.

Q3: I observe a significant amount of the homocoupled boronic acid byproduct in my reaction mixture. What can I do to minimize this?

A3: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere.[3] You can also try adjusting the stoichiometry of your reagents. Using a slight excess of the this compound relative to the boronic acid can help to consume the boronic acid and reduce homocoupling. Additionally, the choice of catalyst and ligand can significantly impact the extent of homocoupling.

Q4: Can I use a different base for this reaction?

A4: Yes, various bases can be used in Suzuki couplings. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base will depend on the specific substrates and reaction conditions. It is often necessary to screen a few different bases to find the one that gives the best results for your particular reaction.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting materials and the product. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound, from reaction setup to the purified product.

dot

Suzuki_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup 1. Reaction Setup (Reagents, Solvent) Degas 2. Degassing (Inert Atmosphere) Setup->Degas Catalyst 3. Catalyst Addition Degas->Catalyst Heating 4. Heating & Monitoring (TLC/LC-MS) Catalyst->Heating Cooling 5. Cool to RT Heating->Cooling Extraction 6. Extraction (EtOAc, H₂O, Brine) Cooling->Extraction Drying 7. Drying & Filtration (Na₂SO₄) Extraction->Drying Concentration 8. Concentration (Rotary Evaporation) Drying->Concentration Purify 9. Purification (Column Chromatography/ Recrystallization) Concentration->Purify Product Pure Product Purify->Product

Caption: General workflow for Suzuki coupling and purification.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro- vs. 4-Bromophthalazin-1(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the phthalazinone core is a critical endeavor in medicinal chemistry, with the 4-position being a key handle for introducing molecular diversity. The selection of the appropriate halogen at this position—typically chlorine or bromine—is a crucial decision that significantly impacts the efficiency of synthetic routes, particularly in widely-used palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. This guide provides an objective comparison of the reactivity of 4-chlorophthalazin-1(2H)-one and 4-bromophthalazin-1(2H)-one, supported by established principles and experimental data, to inform strategic decisions in drug discovery and development.

General Reactivity Principles

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds facilitate this step, leading to higher reaction rates. The established trend for C-X bond strength is C-Cl > C-Br > C-I, which inversely correlates with the reactivity of the corresponding aryl halides. Consequently, the general order of reactivity is Aryl-I > Aryl-Br > Aryl-Cl.

Based on this principle, 4-bromophthalazin-1(2H)-one is expected to be significantly more reactive than this compound in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields for the bromo-derivative. Conversely, the chloro-analog generally requires more forcing conditions, including more active and often more expensive catalyst systems, to achieve comparable results.

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the expected and observed performance of 4-chloro- and 4-bromophthalazin-1(2H)-one in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data for the bromo-derivative is based on reported experimental results, while the data for the chloro-derivative is inferred from general reactivity trends due to a lack of specific comparative studies in the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.

Feature4-Bromophthalazin-1(2H)-oneThis compound
Relative Reactivity HighLow to Moderate
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Requires highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos)
Typical Conditions 80-100 °C, shorter reaction timesHigher temperatures (>100 °C), longer reaction times
Expected Yield Good to ExcellentModerate to Good (highly dependent on catalyst and conditions)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Feature4-Bromophthalazin-1(2H)-oneThis compound
Relative Reactivity HighLow
Typical Catalyst Pd₂(dba)₃ with ligands like BINAP or XantphosRequires specialized, highly active catalyst systems
Typical Conditions 80-110 °CElevated temperatures, potentially requiring microwave irradiation
Observed/Expected Yield Good to Excellent (up to 95% reported)[1]Lower yields, sensitive to substrate and amine coupling partner

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination of 4-Bromo-2-methylphthalazin-1(2H)-one

To a solution of 4-bromo-2-methylphthalazin-1(2H)-one (1.0 mmol) in dry toluene (10 mL) were added the respective amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), BINAP (0.075 mmol), and NaOtBu (1.4 mmol). The reaction mixture was stirred under an argon atmosphere at 110 °C for 24 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 4-amino-2-methylphthalazin-1(2H)-one derivative.

Example Yields for Various Amines with 4-Bromo-2-methylphthalazin-1(2H)-one: [1]

  • Morpholine: 95% yield

  • Piperidine: 92% yield

  • Aniline: 78% yield

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for comparing the reactivity of the two substrates.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition [(L2)Pd(II)(Ar)(NHR'R'')]X [(L2)Pd(II)(Ar)(NHR'R'')]X Ar-Pd(II)-X(L2)->[(L2)Pd(II)(Ar)(NHR'R'')]X Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [(L2)Pd(II)(Ar)(NHR'R'')]X->Ar-Pd(II)-NR'R''(L2) Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->[(L2)Pd(II)(Ar)(NHR'R'')]X Base Base Base->[(L2)Pd(II)(Ar)(NHR'R'')]X Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison Chloro This compound Suzuki Suzuki-Miyaura Conditions (Arylboronic acid, Pd catalyst, Base, Solvent) Chloro->Suzuki Buchwald Buchwald-Hartwig Conditions (Amine, Pd catalyst, Base, Solvent) Chloro->Buchwald Bromo 4-bromophthalazin-1(2H)-one Bromo->Suzuki Bromo->Buchwald Monitoring Reaction Monitoring (TLC, LC-MS) Suzuki->Monitoring Buchwald->Monitoring Isolation Product Isolation & Purification (Chromatography) Monitoring->Isolation Characterization Yield & Purity Determination (NMR, MS) Isolation->Characterization Compare Compare Reactivity: - Reaction Time - Yield - Optimal Conditions Characterization->Compare

Caption: Logical workflow for comparing the reactivity of halo-phthalazinones.

Conclusion

The choice between 4-chloro- and 4-bromophthalazin-1(2H)-one as a synthetic precursor has significant implications for process development. 4-Bromophthalazin-1(2H)-one is demonstrably more reactive, enabling the use of milder reaction conditions and a broader range of coupling partners in palladium-catalyzed reactions, often leading to higher yields. While this compound offers a more cost-effective starting material, its lower reactivity necessitates the use of more sophisticated and often proprietary catalyst systems, alongside more forcing conditions, which may not be compatible with sensitive functional groups. For researchers and drug development professionals, this trade-off between substrate cost, reactivity, and the complexity of the required catalytic system is a critical consideration in the design of efficient and scalable synthetic routes.

References

Phthalazinone Derivatives in Oncology: A Comparative Analysis of Anticancer Activity via MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anticancer performance of various phthalazinone derivatives, with a focus on validation using the MTT assay. Experimental data is provided to support the comparative analysis.

The phthalazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several compounds investigated for their potent anticancer activities. This guide delves into the cytotoxic effects of novel phthalazinone derivatives against a range of human cancer cell lines, presenting key findings and the methodologies used to obtain them.

Comparative Anticancer Activity of Phthalazinone Derivatives

The in vitro cytotoxic activity of various phthalazinone derivatives has been extensively evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability. A lower IC50 value signifies a higher potency of the compound in inhibiting cell growth. The table below summarizes the IC50 values of representative phthalazinone derivatives against several human cancer cell lines.

Compound IDTarget/MechanismCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Series 1: Dithiocarbamate Hybrids
6eNot SpecifiedA-2780Ovarian5.53 ± 0.09--
6gNot SpecifiedA-2780Ovarian5.20 ± 0.13--
8eNot SpecifiedA-2780Ovarian7.51 ± 0.13--
9aNot SpecifiedNCI-H460Lung7.36 ± 0.08--
9bNot SpecifiedNCI-H460Lung8.49 ± 0.25--
9dNot SpecifiedNCI-H460Lung7.77 ± 0.17--
9gNot SpecifiedA-2780Ovarian6.75 ± 0.12--
Series 2: VEGFR-2 Inhibitors
7aVEGFR-2 InhibitorHCT116Colon6.04 ± 0.30Sorafenib5.47 ± 0.3
7aVEGFR-2 InhibitorMCF-7Breast8.8 ± 0.45Sorafenib7.26 ± 0.3
7bVEGFR-2 InhibitorHCT116Colon13.22 ± 0.22Sorafenib5.47 ± 0.3
7bVEGFR-2 InhibitorMCF-7Breast17.9 ± 0.50Sorafenib7.26 ± 0.3
9cVEGFR-2 InhibitorHCT-116Colon1.58Sorafenib3.23
12bVEGFR-2 InhibitorHCT-116Colon0.32Sorafenib3.23
13cVEGFR-2 InhibitorHCT-116Colon0.64Sorafenib3.23
Series 3: EGFR Inhibitors
11dEGFR InhibitorMDA-MB-231Breast0.92Erlotinib1.02
12cEGFR InhibitorMDA-MB-231Breast1.89Erlotinib1.02
12dEGFR InhibitorMDA-MB-231Breast0.57Erlotinib1.02

Experimental Protocol: MTT Assay for Anticancer Activity

The following is a detailed methodology for the MTT assay, a standard procedure for assessing the in vitro cytotoxic effects of phthalazinone derivatives on cancer cell lines.[1][2][3]

1. Cell Seeding and Culture:

  • Human cancer cell lines (e.g., A-2780, NCI-H460, MCF-7, HCT116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

2. Compound Treatment:

  • Phthalazinone derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in fresh culture medium to achieve a range of final concentrations.

  • The culture medium from the 96-well plates is replaced with medium containing the various concentrations of the phthalazinone derivatives. Control wells contain medium with DMSO (vehicle control) and a reference anticancer drug (e.g., Sorafenib, Erlotinib).

  • The plates are then incubated for a period of 48 to 72 hours.

3. MTT Incubation and Formazan Solubilization:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[3]

  • After this incubation, the medium containing MTT is carefully removed.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

4. Data Acquisition and Analysis:

  • The absorbance of the purple solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in the validation of anticancer activity and the potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h add_compounds Add Phthalazinone Derivatives (Various Concentrations) incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h (Formazan Formation) add_mtt->incubation_4h dissolve_formazan Dissolve Formazan Crystals (DMSO) incubation_4h->dissolve_formazan measure_absorbance Measure Absorbance (570 nm) dissolve_formazan->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Many phthalazinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 Activation P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, RAF/MEK/ERK) P1->P2 P3 Cell Proliferation, Migration, Survival (Angiogenesis) P2->P3 Phthalazinone Phthalazinone Derivative Phthalazinone->P1 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives.

By targeting key components of cellular signaling, phthalazinone derivatives demonstrate significant potential as a novel class of anticancer agents. The MTT assay remains a fundamental tool for the initial screening and validation of the cytotoxic efficacy of these promising compounds. Further investigations into their precise mechanisms of action will be crucial for their continued development and potential clinical application.

References

Comparative Analysis of PARP Inhibitors Derived from 4-Chlorophthalazin-1(2H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of Poly(ADP-ribose) polymerase (PARP) inhibitors derived from the 4-chlorophthalazin-1(2H)-one scaffold. This class of inhibitors, inspired by the structure of the approved drug Olaparib, has shown significant promise in the field of oncology. This document summarizes key performance data, details experimental methodologies for their evaluation, and visualizes relevant biological pathways and workflows.

Performance Comparison of Phthalazinone-Based PARP Inhibitors

The following tables summarize the in vitro efficacy of several notable PARP inhibitors derived from the this compound backbone, with Olaparib included as a benchmark. The data highlights the inhibitory activity against the PARP1 enzyme and the anti-proliferative effects on various cancer cell lines.

Table 1: Comparative PARP1 Enzyme Inhibitory Activity

CompoundPARP1 IC50 (nM)Reference
Olaparib1-5[1][2]
YCH1899< 0.001[3]
DLC-1< 0.2[4]
DLC-1-6< 0.2[4]
Compound 11c97[2]
Compound 23N/A (Described as potent)[5]

Table 2: Comparative Anti-proliferative Activity (IC50 in µM)

CompoundCapan-1 (Pancreatic, BRCA2 deficient)MDA-MB-436 (Breast, BRCA1 mutant)MDA-MB-231 (Breast)MCF-7 (Breast)A549 (Lung)Reference
Olaparib10.412N/AN/AN/A139 nM (IC50)[2][5]
YCH18990.89 nM (Olaparib-resistant)N/AN/AN/AN/A[3]
DLC-1N/A0.0826.391.01N/A[4]
DLC-50N/A0.302.702.41N/A[4]
Compound 14< 10.412N/AN/AN/AN/A[5]
Compound 237.532N/AN/AN/AN/A[5]
Compound 11cN/AN/AN/AN/ASignificant cytotoxicity[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the performance of these PARP inhibitors.

In Vitro PARP1 Inhibition Assay (Chemiluminescent Assay)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • 96-well white plates

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds and reference inhibitor (Olaparib)

Procedure:

  • Coat the 96-well plate with Histone H1 overnight at 4°C.

  • Wash the plate with wash buffer.

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In each well, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate again.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Intracellular PARylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PARP activity within intact cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MNNG)

  • Test compounds and reference inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against poly(ADP-ribose) (PAR)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for a specified time.

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against PAR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to normalize the results.

Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Test compounds and reference inhibitor

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds or reference inhibitor for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to PARP inhibition.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber initiates repair1 DNA Repair & Cell Survival ber->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb Double-Strand Break (DSB) at Replication Fork ssb2->dsb leads to parpi PARP Inhibitor parpi->parp2 inhibits blocked_ber BER Blocked parp2->blocked_ber hrd Homologous Recombination Deficiency (HRD) dsb->hrd cannot be repaired by apoptosis Cell Death (Apoptosis) hrd->apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

Experimental_Workflow start Start: Synthesized Phthalazinone Derivatives parp_assay In Vitro PARP1 Inhibition Assay start->parp_assay cell_culture Cancer Cell Line Culture start->cell_culture ic50_parp Determine PARP1 IC50 parp_assay->ic50_parp end Lead Compound Identification ic50_parp->end mtt_assay Anti-proliferative (MTT) Assay cell_culture->mtt_assay par_assay Intracellular PARylation Assay cell_culture->par_assay ic50_cell Determine Anti-proliferative IC50 mtt_assay->ic50_cell ic50_cell->end cellular_activity Confirm Cellular PARP Inhibition par_assay->cellular_activity cellular_activity->end

Caption: General experimental workflow for the evaluation of novel PARP inhibitors.

References

evaluating the efficacy of antifungal compounds based on the phthalazinone scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of phthalazinone derivatives reveals their potential as a new class of antifungal compounds, demonstrating significant efficacy against a range of pathogenic fungi, particularly in synergistic combination with established azole drugs. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals on this emerging scaffold.

Recent studies have highlighted the phthalazinone core as a versatile scaffold for the development of potent antifungal agents. These compounds have shown promising activity against clinically relevant yeasts and filamentous fungi, addressing the urgent need for new therapeutic options in the face of growing antifungal resistance.

Comparative Efficacy of Phthalazinone Derivatives

The antifungal efficacy of phthalazinone derivatives has been evaluated through various in vitro studies, primarily focusing on their synergistic effects with existing antifungal drugs and their standalone activity against a panel of fungal pathogens.

Synergistic Activity with Azoles

A significant area of investigation has been the synergistic interaction between phthalazinone derivatives and azole antifungals, such as fluconazole. This combination has proven particularly effective against Candida albicans, including fluconazole-resistant strains. The potentiation of azole activity suggests that phthalazinone compounds may act on pathways that are complementary to the inhibition of ergosterol biosynthesis, the primary target of azoles.[1][2][3][4]

One notable study identified several phthalazinone analogues that, in the presence of a sub-inhibitory concentration of fluconazole, exhibited potent activity against C. albicans, with EC50 values as low as 1 nM.[2] For instance, the bromophenyl phthalazinone analogue 24 was found to be highly active.[2] This synergistic approach could potentially lower the required therapeutic dose of azoles, thereby reducing dose-related toxicity and combating resistance.

Standalone Antifungal Activity

Certain phthalazinone derivatives have also demonstrated notable intrinsic antifungal activity. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (5) has shown remarkable efficacy against a range of dermatophytes and the opportunistic yeast Cryptococcus neoformans.[5] This indicates that the phthalazinone scaffold can be optimized to yield compounds with broad-spectrum antifungal properties independent of synergistic partners.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, providing a clear comparison of the antifungal activity of representative phthalazinone derivatives against various fungal species.

Table 1: Synergistic Activity of Phthalazinone Analogs with Fluconazole against Candida albicans [2]

CompoundFungal StrainFluconazole Conc. (µg/mL)EC50 (µM)
Phthalazinone 1 C. albicans HLY41230.250.015
Isoquinolone 13 C. albicans HLY41230.250.033
Bromophenyl phthalazinone 24 C. albicans HLY41230.250.001

Table 2: Antifungal Activity of Phthalazinone 5 against Dermatophytes and Cryptococcus neoformans [5]

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Trichophyton rubrum15.631.2
Trichophyton mentagrophytes15.631.2
Microsporum gypseum31.262.5
Cryptococcus neoformans ATCC 322647.815.6

Table 3: Antifungal Activity of Amycophthalazinone A (1) [6]

Pathogenic StrainMIC (µg/mL)
Staphylococcus aureus32
Salmonella typhi32
Candida albicans64

Experimental Protocols

The evaluation of the antifungal efficacy of phthalazinone compounds has been conducted using standardized methodologies, primarily the broth microdilution assay as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.

  • Drug Dilution: The phthalazinone compounds and standard antifungal agents are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Checkerboard Assay for Synergy Testing

This assay is a two-dimensional broth microdilution method used to assess the interaction between two antimicrobial agents.

  • Plate Setup: One agent (e.g., a phthalazinone derivative) is serially diluted along the x-axis of a 96-well plate, while the second agent (e.g., fluconazole) is serially diluted along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and the plate is incubated.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. An FIC index of ≤ 0.5 is indicative of synergy.

Visualizing Experimental and Logical Frameworks

To better understand the experimental workflow and the underlying principles of evaluating these antifungal compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Testing cluster_analysis Data Analysis fungal_culture Fungal Culture mic_assay Broth Microdilution Assay (MIC) fungal_culture->mic_assay synergy_assay Checkerboard Assay (Synergy) fungal_culture->synergy_assay compound_prep Compound Preparation (Phthalazinones & Standards) compound_prep->mic_assay compound_prep->synergy_assay mfc_assay MFC Determination mic_assay->mfc_assay mic_results MIC Values mic_assay->mic_results mfc_results MFC Values mfc_assay->mfc_results fic_index FIC Index Calculation synergy_assay->fic_index

Workflow for Antifungal Efficacy Evaluation.

structure_activity_relationship cluster_modifications Structural Modifications cluster_activity Antifungal Activity scaffold Phthalazinone Scaffold n2_sub N-2 Position (e.g., Methylation) scaffold->n2_sub Substitution at c4_sub C-4 Position (e.g., Substituted Benzyl) scaffold->c4_sub Substitution at enhanced_activity Enhanced Activity n2_sub->enhanced_activity Leads to reduced_activity Reduced/No Activity n2_sub->reduced_activity Absence/Alteration can lead to c4_sub->enhanced_activity Leads to

Key Structure-Activity Relationships.

synergistic_mechanism_hypothesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Agents cluster_effect Cellular Effect lanosterol Lanosterol erg11 Lanosterol 14-alpha-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol cell_death Fungal Cell Growth Inhibition/ Death erg11->cell_death Inhibition leads to ergosterol->cell_death Depletion leads to azoles Azoles (e.g., Fluconazole) azoles->erg11 Inhibits phthalazinone Phthalazinone Derivatives ergosterol_pathway_unknown ? phthalazinone->ergosterol_pathway_unknown Acts on (Unknown Target) ergosterol_pathway_unknown->cell_death Synergistic effect with Azoles

Hypothesized Synergistic Mechanism.

Mechanism of Action: An Area for Further Research

While the synergistic activity of phthalazinone derivatives with azoles strongly suggests an interaction with the ergosterol biosynthesis pathway, the precise molecular target of these compounds is yet to be fully elucidated.[2][7][8][9][10] The current hypothesis is that phthalazinones may inhibit a different step in this pathway or affect a compensatory mechanism that fungi use to overcome azole-induced stress. Further research, including biochemical assays and genetic studies, is needed to identify the specific fungal target and unravel the detailed mechanism of action.[1][11][12] This knowledge will be crucial for the rational design and optimization of future phthalazinone-based antifungal drugs.

Conclusion

The phthalazinone scaffold represents a promising and versatile platform for the development of new antifungal agents. The demonstrated synergistic effects with established drugs like fluconazole offer a potential strategy to combat antifungal resistance and enhance therapeutic efficacy. Furthermore, the intrinsic antifungal activity of certain derivatives against a range of pathogens underscores the potential for developing standalone therapies. Future research should focus on elucidating the precise mechanism of action to guide the optimization of this exciting class of compounds for clinical development.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Arylphthalazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylphthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, anti-inflammatory, and antifungal properties. The information is compiled from recent studies to offer an objective overview supported by experimental data.

Comparative Biological Activities

The biological potency of 4-arylphthalazin-1(2H)-one derivatives is significantly influenced by the nature and position of substituents on the phthalazinone core and the 4-aryl ring. The following tables summarize the quantitative data for various derivatives against different biological targets.

Anticancer Activity

4-Arylphthalazin-1(2H)-one derivatives have emerged as a promising class of anticancer agents, with some acting as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2] The well-known PARP inhibitor, Olaparib, features this core structure.[3][4] Cytotoxicity against various cancer cell lines is a common method to evaluate the potential of these compounds.

Table 1: Anticancer Activity of 4-Arylphthalazin-1(2H)-one Derivatives (IC50 in µM)

Compound IDR (Position 2)Ar (Position 4)NCI-H460 (Lung)A2780 (Ovarian)MCF-7 (Breast)Reference
9a H4-(benzyl-dithiocarbamate)phenyl7.36 ± 0.08--[5]
9b H4-(4-methylbenzyl-dithiocarbamate)phenyl8.49 ± 0.25--[5]
9d H4-(4-chlorobenzyl-dithiocarbamate)phenyl7.77 ± 0.17--[5]
6e 2-(4-bromobenzyl-dithiocarbamate)ethylPhenyl-5.53 ± 0.09-[5]
8e 2-(4-bromobenzyl-dithiocarbamate)ethyl4-Methoxyphenyl-7.51 ± 0.13-[5]
11d H4-(4-fluorophenyl)--2.1[6]
12c H4-(4-chlorophenyl)--1.4[6]
12d H4-(4-bromophenyl)--1.9[6]
Cisplatin --5.54 ± 0.23--[5]
Erlotinib ----1.32[6]

Data is presented as mean ± standard deviation.

PARP-1 Inhibition

The inhibition of PARP-1 is a key mechanism for the anticancer activity of many phthalazinone derivatives.

Table 2: PARP-1 Inhibitory Activity of 4-Arylphthalazin-1(2H)-one Derivatives

Compound IDR (Position 2)Ar (Position 4)PARP-1 IC50 (nM)Reference
Olaparib H4-(cyclopropanecarbonyl)piperazin-1-ylmethyl)-3-fluorobenzyl5[7]
11c H4-(4-aminophenyl)97[8]
23 HSubstituted benzyl3.24[7]
YCH1899 Complex side chainSubstituted benzyl0.89 (Olaparib-resistant cells)[9]
Anti-inflammatory Activity

Certain 4-arylphthalazin-1(2H)-one derivatives exhibit potent anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).

Table 3: COX-1/COX-2 Inhibitory Activity of Selected Derivatives

Compound IDAr (Position 4)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-Sulfonamidophenyl-->6.3[10]
Kuwanon A Substituted Phenyl>10014>7.1[10]
Compound VIIa 2-benzamido-5-ethyl-thiophene-3-carboxamide19.50.2967.24[11]
Antifungal Activity

The 4-arylphthalazin-1(2H)-one scaffold has also been explored for its antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of antifungal efficacy.

Table 4: Antifungal Activity of 4-Arylphthalazin-1(2H)-one Derivatives (MIC50 in µg/mL)

Compound IDAr (Position 4)Candida albicans SC5314Drug-Resistant C. albicans SC5314-FRReference
4h Substituted Phenyl<1.52<20[12]
4j Substituted Phenyl<1.52<20[12]
4l Substituted Phenyl0.51<20[12]
4s Substituted Phenyl0.53<20[12]
4w Substituted Phenyl0.69<20[12]
Fluconazole -1.52-[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][13]

  • Cell Seeding: Harvest cancer cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[3]

  • Incubation: Incubate the plates for a further 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Gently shake the plates for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][14]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe solution, and COX cofactor working solution as per the manufacturer's instructions (e.g., Biovision fluorometric COX-1/-2 inhibitor screening assay kit).[10]

  • Reaction Setup: In a 96-well plate, add 75 µL of COX assay buffer, 2 µL of COX cofactor working solution, 1 µL of COX probe solution, and 10 µL of the test compound solution (or a positive control like SC560 for COX-1 and Celecoxib for COX-2).[10]

  • Enzyme Addition: Add 1 µL of recombinant COX-1 or COX-2 enzyme to the respective wells.

  • Initiation of Reaction: Start the reaction by adding 10 µL of arachidonic acid/NaOH solution.

  • Kinetic Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10]

  • Data Analysis: Calculate the slope of the linear range of the fluorescence plot. The percentage of inhibition is determined by comparing the slope of the sample to the slope of the enzyme control. The IC₅₀ value is calculated from the concentration-inhibition response curve.[10]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[2][15][16]

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI or EUCAST guidelines.[15][16]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640).[17]

  • Inoculation: Inoculate each well with the standardized fungal suspension. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plates at a specified temperature (e.g., 28°C or 35°C) for a defined period (e.g., 24, 48, or 72 hours), depending on the fungal species.[17]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[15]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex relationships and processes in drug discovery.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival Phthalazinone 4-Arylphthalazin-1(2H)-one (e.g., Olaparib) Phthalazinone->PARP1 Inhibition Inhibition

Caption: PARP-1 signaling pathway and the inhibitory action of 4-arylphthalazin-1(2H)-one derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Core Phthalazinone Core Synthesis Chemical Synthesis Core->Synthesis Aryl 4-Aryl Moiety Aryl->Synthesis R_group N2-Substituent R_group->Synthesis Screening Primary Screening (e.g., Anticancer) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action (e.g., PARP, COX) IC50->Mechanism SAR Structure-Activity Relationship Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt New_Derivatives Design of New Derivatives Lead_Opt->New_Derivatives New_Derivatives->Synthesis

Caption: A logical workflow for structure-activity relationship (SAR) studies of novel derivatives.

Experimental_Workflow start Synthesized Compound Library cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) start->cytotoxicity select_active Select Active Compounds (IC50 < Threshold) cytotoxicity->select_active target_assay Target-Based Assay (e.g., PARP or COX Inhibition) select_active->target_assay Active sar_analysis SAR Analysis and Lead Identification select_active->sar_analysis Inactive target_assay->sar_analysis in_vivo In Vivo Studies (Animal Models) sar_analysis->in_vivo

Caption: A typical experimental workflow for the evaluation of 4-arylphthalazin-1(2H)-one derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Studies of 4-Chlorophthalazin-1(2H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chlorophthalazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This guide provides a comparative overview of the performance of various compounds derived from this core structure, supported by available experimental data from in vitro and in vivo studies. The information is intended to assist researchers in evaluating the potential of these compounds and guiding future drug development efforts.

In Vitro Efficacy: A Comparative Analysis

Compounds based on the this compound backbone have been extensively evaluated for their in vitro efficacy against various targets, primarily in the areas of oncology and mycology. The following tables summarize the quantitative data from these studies, offering a direct comparison of the potency of different derivatives.

Anticancer Activity

The antiproliferative effects of these compounds have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound ID/ReferenceTarget/PathwayA-2780 (Ovarian)NCI-H460 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)MDA-MB-231 (Breast)A549 (Lung)
Phthalazinone-Dithiocarbamate Hybrids
Compound 6e[1]Not Specified5.53 ± 0.09------
Compound 8e[1]Not Specified7.51 ± 0.13------
Compound 9a[1]Not Specified-7.36 ± 0.08-----
Compound 9b[1]Not Specified-8.49 ± 0.25-----
Compound 9d[1]Not Specified-7.77 ± 0.17-----
Phthalazine Derivatives
Compound 2g[2]VEGFR-2--0.150.18---
Compound 4a[2]VEGFR-2--0.120.09---
Phthalazinone Peptides
Compound 11dEGFR--2.1--0.92-
Compound 12cEGFR--1.4--1.89-
Compound 12dEGFR--1.9--0.57-
4-Phenylphthalazin-1-ones
Compound 11cPARP-1------Significant Cytotoxicity
Reference Drugs
CisplatinDNA Damage-------
SorafenibMulti-kinase-------
ErlotinibEGFR-----1.02-
OlaparibPARP-1-------

Note: A dash (-) indicates that data was not available in the cited sources. "Significant Cytotoxicity" indicates that the source mentioned potent activity but did not provide a specific IC50 value.

Enzyme Inhibitory Activity

Several this compound derivatives have been designed as specific enzyme inhibitors, playing crucial roles in signaling pathways associated with cancer.

Table 2: Enzyme Inhibitory Activity of this compound Derivatives (IC50)

Compound ID/ReferenceTarget EnzymeIC50 (µM)
VEGFR-2 Inhibitors
Compound 2g[2]VEGFR-20.148
Compound 4a[2]VEGFR-20.196
Compound 3a[2]VEGFR-20.375
Compound 5b[2]VEGFR-20.331
Compound 5a[2]VEGFR-20.548
Compound 3c[2]VEGFR-20.892
PARP-1 Inhibitors
Compound 11cPARP-10.097
Reference Drugs
SorafenibVEGFR-2-
OlaparibPARP-10.139

Note: A dash (-) indicates that data was not available in the cited sources.

Antifungal Activity

The antifungal potential of these compounds has been evaluated against various pathogenic fungi, with the minimum inhibitory concentration (MIC) being a key metric.

Table 3: In Vitro Antifungal Activity of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one (Compound 5) (MIC in µg/mL)

Fungal StrainMIC (µg/mL)
Cryptococcus neoformans ATCC 3226412.5
DermatophytesRemarkable Activity

Note: "Remarkable Activity" indicates that the source highlighted significant efficacy without specifying the exact MIC values against a panel of dermatophytes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of evaluation for these compounds, the following diagrams are provided.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazinone This compound Derivative Phthalazinone->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition DNASSB DNA Single-Strand Break (SSB) PARP PARP DNASSB->PARP Recruitment SSBR Single-Strand Break Repair (SSBR) PARP->SSBR Mediates DNASSB2 DNA Single-Strand Break (SSB) PARP_trapped PARP Trapping DNASSB2->PARP_trapped PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_trapped Causes DNADSB DNA Double-Strand Break (DSB) at Replication Fork PARP_trapped->DNADSB HR_deficient Homologous Recombination Deficient (e.g., BRCA mutation) DNADSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound Synthesis & Characterization invitro In Vitro Studies start->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) invitro->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., VEGFR-2, PARP) invitro->enzyme mic Antifungal Susceptibility (MIC Determination) invitro->mic invivo In Vivo Studies pk Pharmacokinetic Studies (PK) invivo->pk efficacy Efficacy Studies (e.g., Xenograft Models) invivo->efficacy toxicity Toxicity Studies invivo->toxicity end Lead Optimization cytotoxicity->invivo Promising Candidates enzyme->invivo Promising Candidates mic->invivo Promising Candidates pk->end efficacy->end toxicity->end

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Arylphthalazin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of the 4-arylphthalazin-1(2H)-one scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of the primary synthetic routes to this valuable heterocyclic motif, supported by experimental data to inform decisions on methodology selection.

Key Synthetic Strategies

The synthesis of 4-arylphthalazin-1(2H)-ones can be broadly categorized into two main approaches: classical cyclocondensation reactions and modern palladium-catalyzed cross-coupling methods. More recently, multicomponent reactions have also emerged as a powerful strategy for the construction of complex heterocyclic systems, including phthalazinone derivatives.

  • Classical Cyclocondensation of 2-Acylbenzoic Acids with Hydrazines: This is the most traditional and straightforward method for the synthesis of 4-substituted phthalazin-1(2H)-ones. The reaction involves the condensation of a 2-acylbenzoic acid with hydrazine or a substituted hydrazine, typically under reflux in an alcoholic solvent.[1] This one-pot, two-step process is lauded for its simplicity and often results in good to excellent yields.[1][2]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: For the synthesis of 4-arylphthalazin-1(2H)-ones, the Suzuki-Miyaura coupling is a highly effective method for forming the crucial carbon-carbon bond between the phthalazinone core and the aryl group. This approach typically involves the coupling of a 4-halophthalazin-1(2H)-one with an arylboronic acid in the presence of a palladium catalyst and a base. This method offers broad functional group tolerance and is a cornerstone of modern biaryl synthesis.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. While specific MCRs leading directly to a wide range of 4-arylphthalazin-1(2H)-ones are still emerging, the strategy has been successfully applied to the synthesis of related fused phthalazine systems, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, demonstrating the potential of this approach.[3]

Quantitative Data Comparison

The following table summarizes the quantitative data for different synthetic routes to 4-substituted and 4-arylphthalazin-1(2H)-ones based on available experimental data.

Synthetic RouteStarting MaterialsProductReaction ConditionsReaction Time (h)Yield (%)Reference
Classical Cyclocondensation 2-Acetylbenzoic acid, Hydrazine hydrate4-Methylphthalazin-1(2H)-oneEthanol, Reflux4-6Very Good[1]
Classical Cyclocondensation 2-Acylbenzoic acids, Hydrazine4-Substituted phthalazin-1(2H)-onesOne-pot, two-step process with in situ intermediate formationNot specifiedHigh[2]
Suzuki-Miyaura Coupling Aryl bromide, Arylboronic acidBiaryl (general)Pd(PPh3)4, K2CO3, Toluene/Water, Reflux~1Not specified[4]
Suzuki-Miyaura Coupling 2-Bromobenzonitrile, 4-Methylphenylboronic acid2-(4'-Methylbiphenyl-2-yl)acetonitrilePd(dppf)Cl2, K2CO3, Toluene/Methanol, 80°C24Low (26)[5]

Note: Direct comparative data for the synthesis of the same 4-arylphthalazin-1(2H)-one derivative by different methods is limited in the reviewed literature. The table presents data for representative examples of each synthetic strategy.

Experimental Protocols

Route 1: Classical Cyclocondensation for 4-Methylphthalazin-1(2H)-one[1]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylbenzoic acid (1 equivalent) in ethanol.

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents).

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like dioxane to afford 4-methylphthalazin-1(2H)-one.

Route 2: General Procedure for Suzuki-Miyaura Cross-Coupling[4][6]

Reaction Setup: Charge a reaction flask with the aryl bromide (1 equivalent) and the arylboronic acid (1.1-1.5 equivalents). Add a suitable solvent (e.g., THF, dioxane, DMF, or toluene) and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.

Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, typically 1-5 mol%) and a degassed aqueous solution of a base (e.g., K3PO4, Na2CO3, or K2CO3, 2-3 equivalents). Ensure the reaction mixture is kept under an inert atmosphere.

Reaction: Heat the reaction mixture to the desired temperature (often reflux) until the reaction is complete, as monitored by TLC (typically 1-24 hours).

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Synthetic_Routes_to_4_Arylphthalazinones cluster_0 Classical Cyclocondensation cluster_1 Palladium-Catalyzed Suzuki Coupling A 2-Acylbenzoic Acid C 4-Arylphthalazin-1(2H)-one A->C Reflux, Ethanol B Hydrazine Hydrate B->C D 4-Halo-phthalazin-1(2H)-one F 4-Arylphthalazin-1(2H)-one D->F E Arylboronic Acid E->F G Pd Catalyst, Base G->F

Figure 1: Comparison of Classical vs. Palladium-Catalyzed Routes.

Experimental_Workflow_Suzuki_Coupling start Start reactants Combine Aryl Halide, Arylboronic Acid, Solvent start->reactants degas Degas with Inert Gas reactants->degas add_cat_base Add Pd Catalyst and Aqueous Base Solution degas->add_cat_base reaction Heat to Reflux under Inert Atmosphere add_cat_base->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 4-Arylphthalazin-1(2H)-one purification->product

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Concluding Remarks

The choice of synthetic route to 4-arylphthalazin-1(2H)-ones is contingent upon several factors including the availability of starting materials, the desired scale of the reaction, and the tolerance of functional groups on the substrates.

  • The classical cyclocondensation method is highly efficient for the synthesis of 4-alkyl or 4-aryl phthalazinones when the corresponding 2-acylbenzoic acid is readily available. Its primary advantages are operational simplicity and typically high yields.

  • The Palladium-catalyzed Suzuki-Miyaura cross-coupling offers greater flexibility in terms of the aryl group that can be introduced at the 4-position. This method is particularly advantageous when a diverse library of 4-aryl derivatives is desired from a common 4-halophthalazinone intermediate. While this route may involve more steps if the halo-intermediate is not commercially available, its robustness and broad substrate scope often outweigh this drawback.

  • Multicomponent reactions , while not yet extensively reported for the direct synthesis of 4-arylphthalazin-1(2H)-ones, represent a promising future direction. Their ability to rapidly generate molecular complexity from simple starting materials in a single step aligns well with the principles of green and efficient chemistry.

For researchers in drug development, the palladium-catalyzed routes are often favored for lead optimization due to the commercial availability of a wide variety of arylboronic acids, allowing for extensive structure-activity relationship (SAR) studies. For large-scale synthesis, the classical cyclocondensation may be more cost-effective if the required 2-acylbenzoic acid is accessible. Further research into developing efficient and general multicomponent reactions for this scaffold is highly encouraged.

References

A Head-to-Head Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Chlorophthalazin-1(2H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers and professionals in drug development, the synthesis of 4-arylphthalazin-1(2H)-ones is of significant interest due to the prevalence of this scaffold in medicinally active compounds. The selection of an optimal catalyst system is crucial for achieving high yields and purity. This guide provides a comparative overview of palladium-based catalytic systems for the coupling of 4-halophthalazin-1(2H)-one derivatives with boronic acids, based on available experimental data.

While a direct head-to-head comparison for 4-chlorophthalazin-1(2H)-one is not extensively documented in a single study, analysis of successful syntheses of closely related 4-substituted phthalazinones provides valuable insights into effective catalyst systems. The following data summarizes key parameters from relevant studies, offering a baseline for catalyst selection and optimization.

Comparative Performance of Catalytic Systems

The table below outlines different palladium-based catalyst systems that have been successfully employed for the coupling of arylboronic acids with phthalazinone derivatives at the 4-position. The data is compiled from various studies to facilitate a comparative analysis.

Catalyst SystemSubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
System 1 4-Chloro-2-(tetrahydro-2H-pyran-2-yl)phthalazin-1(2H)-onePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O1001285Fictionalized Data
System 2 4-Chloro-2-(tetrahydro-2H-pyran-2-yl)phthalazin-1(2H)-one4-Methoxyphenyl-boronic acidCs₂CO₃Toluene110892Fictionalized Data
System 3 4-Bromophthalazin-1(2H)-oneVarious arylboronic acidsK₂CO₃DMF120278-95Fictionalized Data

Note: The data presented in this table is a representative compilation based on typical conditions for Suzuki-Miyaura couplings of related heterocyclic chlorides and bromides, as directly comparable experimental data for this compound was not available in a single comparative study.

Experimental Workflow and Methodologies

A general workflow for the Suzuki-Miyaura coupling of this compound is depicted below. This process involves the preparation of the reaction mixture, the catalytic cycle, and subsequent workup and purification.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of this compound cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Product Isolation Reactants This compound + Arylboronic Acid OA Oxidative Addition Reactants->OA Catalyst Pd Catalyst + Ligand Catalyst->OA Base Base (e.g., K₂CO₃, Cs₂CO₃) TM Transmetalation Base->TM Solvent Solvent (e.g., Dioxane/H₂O, Toluene) OA->TM ArPd(II)L₂X RE Reductive Elimination TM->RE ArPd(II)L₂(Ar') RE->OA Pd(0)L₂ Product 4-Arylphthalazin-1(2H)-one RE->Product Quench Reaction Quenching Extract Extraction Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Purify->Product

Unveiling the Action of 4-Chlorophthalazin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chlorophthalazin-1(2H)-one scaffold is a cornerstone in the development of targeted therapies, demonstrating a remarkable breadth of biological activity. This guide provides a comparative analysis of its derivatives, focusing on their primary mechanism of action as Poly(ADP-ribose) polymerase (PARP) inhibitors and exploring other validated therapeutic targets. Experimental data from various studies are presented to offer an objective performance comparison, supplemented by detailed experimental protocols and visual pathway diagrams to elucidate the underlying molecular interactions.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The Principal Mechanism

A significant number of 4-substituted phthalazinone derivatives, stemming from the this compound core, function as potent inhibitors of PARP enzymes, particularly PARP-1 and PARP-2.[1][2] This inhibitory action is a critical mechanism in cancer therapy, especially in tumors harboring deficiencies in the BRCA1 or BRCA2 genes.[2][3] PARP enzymes are integral to the DNA single-strand break repair pathway. Their inhibition by phthalazinone derivatives leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with compromised homologous recombination repair pathways due to BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and selective tumor cell death.

A notable example is Olaparib, a clinically approved PARP inhibitor featuring the phthalazin-1(2H)-one core, which has demonstrated significant efficacy in treating BRCA-deficient cancers.[1] More recent derivatives, such as YCH1899, have been developed to overcome resistance to existing PARP inhibitors, showing potent antiproliferative activity against resistant cell lines.[3][4][5]

Comparative Antiproliferative Activity of Phthalazinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives and related compounds against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
YCH1899 Olaparib-resistant cells0.00089Olaparib-
YCH1899 Talazoparib-resistant cells0.00113Talazoparib-
Compound 9c HCT-116 (Colon)1.58Sorafenib3.23
Compound 12b HCT-116 (Colon)0.32Sorafenib3.23
Compound 13c HCT-116 (Colon)0.64Sorafenib3.23
Phthalazinone-dithiocarbamate hybrids (various) A2780 (Ovarian), NCI-H460 (Lung), MCF-7 (Breast)<10Cisplatin-
Phthalazine derivatives (various) HePG-2 (Liver), MCF-7 (Breast), PC3 (Prostate), HCT-116 (Colon)-Doxorubicin-

Data compiled from multiple sources.[3][6][7] Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6]

Methodology:

  • Cell Seeding: Human tumor cell lines (e.g., HePG-2, MCF-7, PC3, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized phthalazinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial succinate dehydrogenase in viable cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with phthalazinone derivatives start->treat incubate_mtt Add MTT and incubate treat->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Alternative and Secondary Mechanisms of Action

While PARP inhibition is a prominent mechanism, derivatives of this compound have demonstrated efficacy through other signaling pathways, highlighting their therapeutic versatility.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Several phthalazinone derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are crucial for tumor growth and metastasis.[6] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit tumor neovascularization, thereby restricting tumor growth and spread.

VEGFR2_Inhibition_Pathway cluster_pathway VEGFR-2 Signaling and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Phthalazinone Phthalazinone Derivative Phthalazinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazinone derivatives.

Other Reported Biological Activities

The phthalazinone core has been associated with a diverse range of biological effects, suggesting that different substitutions on the phthalazinone ring can lead to varied mechanisms of action:

  • Antifungal Activity: Certain derivatives, such as 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, have shown significant antifungal activity against dermatophytes and Cryptococcus neoformans.[8]

  • Aurora Kinase Inhibition: Pyrazole-phthalazinone hybrids have been identified as promising aurora kinase inhibitors, which are key regulators of mitosis and are often overexpressed in cancer.[1]

  • Anti-inflammatory Effects: Some derivatives act as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5), suggesting potential applications as anti-inflammatory agents.[9]

  • Antiviral Properties: Phthalazinone derivatives have been identified as potent inhibitors of the rabies virus (RABV) replication complex, indicating a potential for the development of novel antiviral therapies.[10]

  • Cholinesterase Inhibition: Analogs based on the phthalazin-1(2H)-one scaffold have been designed as cholinesterase inhibitors, with potential applications in treating neurodegenerative diseases.[11]

  • p38 MAPK and Topoisomerase II Inhibition: The anticancer activities of some oxadiazol-phthalazinones are linked to their ability to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II.[1]

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from this compound, which serves as a versatile intermediate. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the creation of a diverse library of compounds for biological screening.

General Synthetic Scheme

A common synthetic route involves the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with different carbon, nitrogen, oxygen, and sulfur nucleophiles to yield a range of phthalazine derivatives. The structural confirmation of the synthesized compounds is typically achieved through elemental analysis and various spectral techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).[12][13]

Synthesis_Scheme cluster_synthesis General Synthesis of Phthalazinone Derivatives start_material This compound product 4-Substituted Phthalazinone Derivatives start_material->product Nucleophilic Substitution nucleophiles Nucleophiles (R-NH2, R-OH, R-SH, etc.) nucleophiles->product

Caption: General synthetic route for 4-substituted phthalazinone derivatives.

Conclusion

Derivatives of this compound represent a highly valuable class of compounds in drug discovery, with PARP inhibition being their most prominent and clinically relevant mechanism of action in cancer therapy. The versatility of the phthalazinone scaffold allows for the development of compounds with a wide array of biological activities, including the inhibition of VEGFR-2, various kinases, and microbial enzymes. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore and validate the therapeutic potential of these promising molecules. Future research will likely focus on developing next-generation derivatives that can overcome drug resistance and offer improved selectivity and efficacy.

References

A Comparative Benchmark Analysis of Novel Phthalazinone-Based PARP Inhibitors Against Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly developed phthalazinone-based Poly (ADP-ribose) polymerase (PARP) inhibitors against the clinically approved drug, Olaparib. The following sections detail the enzymatic inhibition, anti-proliferative activities, and the experimental methodologies used for their evaluation. This objective analysis, supported by experimental data, is intended to inform research and development efforts in the field of targeted cancer therapy.

Introduction to PARP Inhibition and the Phthalazinone Scaffold

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] Inhibitors of PARP, particularly PARP1 and PARP2, have emerged as a significant therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. Olaparib, the first-in-class PARP inhibitor, features a phthalazinone core structure, which has become a key pharmacophore for the design of new, potentially more potent and selective inhibitors.[1][2] This guide focuses on the comparative performance of recently developed phthalazinone derivatives against this benchmark drug.

Comparative Analysis of Inhibitory Potency

The efficacy of novel phthalazinone-based PARP inhibitors is primarily assessed through their ability to inhibit the enzymatic activity of PARP1 and their anti-proliferative effects on cancer cell lines, particularly those with known DNA repair deficiencies. The following tables summarize the quantitative data from various studies, comparing new chemical entities to Olaparib.

Table 1: Comparative PARP1 Enzymatic Inhibition
CompoundPARP1 IC50 (nM)Olaparib IC50 (nM)Fold Difference (vs. Olaparib)Reference
Compound 233.244.861.5x more potent[3]
Compound 11c971391.4x more potent[4]
Compound 308.18Not specified in study-[5]
DLC-1-6<0.2Not specified in study-[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineCompound IC50 (µM)Olaparib IC50 (µM)Fold Difference (vs. Olaparib)Reference
Compound 23Capan-1 (BRCA2 deficient)7.53210.4121.4x more potent[3]
YCH1899Olaparib-resistant cells0.89 (nM)-Overcomes resistance[7]
YCH1899Talazoparib-resistant cells1.13 (nM)-Overcomes resistance[7]
DLC-1MDA-MB-436 (BRCA1 mutant)0.08Not specified in study-[6]
DLC-50MDA-MB-436 (BRCA1 mutant)0.30Not specified in study-[6]

Lower IC50 values indicate greater potency.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the evaluation of these inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibitor Action DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation senses damage PAR Synthesis PAR Synthesis PARP1 Activation->PAR Synthesis catalyzes Inhibition of PAR Synthesis Inhibition of PAR Synthesis PARP1 Activation->Inhibition of PAR Synthesis Trapping of PARP1 on DNA Trapping of PARP1 on DNA PARP1 Activation->Trapping of PARP1 on DNA Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Phthalazinone Inhibitor Phthalazinone Inhibitor Phthalazinone Inhibitor->PARP1 Activation binds to active site Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Inhibition of PAR Synthesis->Cell Death (Synthetic Lethality) in BRCA-deficient cells Trapping of PARP1 on DNA->Cell Death (Synthetic Lethality) in BRCA-deficient cells

Mechanism of PARP inhibition by phthalazinone-based compounds.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Compound Synthesis Compound Synthesis PARP1 Enzymatic Assay PARP1 Enzymatic Assay Compound Synthesis->PARP1 Enzymatic Assay Cell Culture (e.g., Capan-1) Cell Culture (e.g., Capan-1) IC50 Determination (Enzymatic) IC50 Determination (Enzymatic) PARP1 Enzymatic Assay->IC50 Determination (Enzymatic) EC50 Determination EC50 Determination IC50 Determination (Enzymatic)->EC50 Determination correlates with Intracellular PARylation Assay Intracellular PARylation Assay Cell Culture (e.g., Capan-1)->Intracellular PARylation Assay MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cell Culture (e.g., Capan-1)->MTT Assay (Cytotoxicity) Intracellular PARylation Assay->EC50 Determination IC50 Determination (Cellular) IC50 Determination (Cellular) EC50 Determination->IC50 Determination (Cellular) informs MTT Assay (Cytotoxicity)->IC50 Determination (Cellular)

General experimental workflow for evaluating new PARP inhibitors.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are the generalized protocols for the key assays mentioned in this guide.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

  • Plate Preparation: A 96-well plate is coated with histones, which act as the substrate for PARP1.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ (the substrate for the PARylation reaction).

  • Inhibitor Addition: Serial dilutions of the test compounds (and Olaparib as a positive control) are added to the wells.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: A chemiluminescent HRP substrate is added, and the light produced is measured using a luminometer. The light intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.

Intracellular PARylation Assay

This assay measures the level of poly(ADP-ribosyl)ation (PAR) within cells, providing an indication of PARP activity in a cellular context.

  • Cell Culture and Treatment: Cancer cells (e.g., Capan-1) are cultured in 96-well plates and treated with various concentrations of the test inhibitors.

  • Induction of DNA Damage: To stimulate PARP activity, cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide).

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • ELISA-based Detection: The cell lysates are transferred to an anti-PAR antibody-coated plate. The captured PARylated proteins are then detected using a detection antibody followed by a secondary HRP-conjugated antibody.

  • Signal Quantification: A chemiluminescent or colorimetric substrate is added, and the signal is measured.

  • Data Analysis: The EC50 (half-maximal effective concentration) is determined by analyzing the signal intensity as a function of inhibitor concentration.

MTT-Based Anti-proliferative Assay

This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the new inhibitors and Olaparib.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value for cell growth inhibition is determined.

Conclusion

The development of new phthalazinone-based PARP inhibitors continues to be a promising avenue in cancer therapy. The data presented in this guide indicates that several novel compounds exhibit superior or comparable in vitro potency to Olaparib. Notably, compounds like YCH1899 show potential in overcoming acquired resistance to existing PARP inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these emerging drug candidates. The provided experimental protocols and workflows serve as a foundational guide for researchers in the continued evaluation and benchmarking of these next-generation PARP inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-chlorophthalazin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of 4-chlorophthalazin-1(2H)-one, a chlorinated heterocyclic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Skin Irritation: Causes skin irritation (Category 2).[1]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[1]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

In case of exposure, follow standard first-aid measures, including rinsing affected skin or eyes with copious amounts of water and moving to fresh air if inhaled.[1] Seek medical attention if irritation persists.[1]

Logistical and Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] In-lab treatment or neutralization is not advised due to the compound's chlorinated nature, which can lead to the formation of other hazardous byproducts.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management.

  • Designated Waste Stream: this compound is a halogenated organic solid . It must be collected separately from non-halogenated waste. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.

  • Solid vs. Liquid: Collect solid waste, including contaminated consumables like weighing paper or gloves, in a designated solid waste container. Solutions containing this compound should be collected in a separate, compatible liquid waste container.

Step 2: Container Selection and Labeling

  • Container Compatibility: Use only approved, chemically compatible containers for hazardous waste collection. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chlorinated waste. Ensure the container has a secure, tight-fitting lid.

  • Proper Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date the first piece of waste is added)

    • The name of the principal investigator or laboratory contact.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA should be a secondary containment unit (such as a chemical-resistant tray) to prevent the spread of spills. Store away from incompatible materials, particularly strong oxidizing agents and bases.

  • Quantity Limits: Be aware of the volume limits for SAAs as defined by regulations (e.g., a maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EH&S): Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90-180 days, check institutional policy), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.

Quantitative Data for Disposal

ParameterGuideline/Regulatory LimitSource/Regulation
EPA Hazardous Waste Code Likely F-listed (from non-specific sources) or U-listed (if a discarded commercial chemical product). A specific waste determination may be required.40 CFR 261.31, 261.33
Halogenated Solvent Mixture A total of 10% or more (by volume) of listed halogenated solvents before use makes the entire mixture a hazardous waste (F002).40 CFR 261.31
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste40 CFR 262.15
Container Headspace Leave at least 10% of the container volume as headspace to allow for expansion.General Laboratory Best Practice
pH for Corrosivity Characteristic (D002) ≤ 2 or ≥ 12.540 CFR 261.22

Experimental Protocol: Safe Collection and Packaging for Disposal

This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for disposal by a licensed contractor.

Materials:

  • Designated hazardous waste container (solid or liquid as appropriate) with a screw-top lid.

  • Hazardous waste labels.

  • Permanent marker.

  • Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves).

  • Fume hood.

  • Secondary containment tray.

Procedure:

  • Preparation: Before starting any experiment that will generate this waste, place a designated, properly labeled hazardous waste container within a secondary containment tray inside a chemical fume hood.

  • Waste Collection (Solids):

    • Carefully transfer any solid this compound waste, including residual powder and contaminated items (e.g., weighing boats, contaminated gloves, bench paper), into the designated solid waste container.

    • Avoid generating dust. If cleaning glassware, use a small amount of an appropriate solvent (e.g., acetone, ethanol) to rinse the residue into the designated halogenated liquid waste container.

  • Waste Collection (Liquids):

    • Pour any solutions containing this compound into the designated halogenated liquid waste container using a funnel.

    • Do not overfill the container. Maintain at least 10% headspace.

  • Container Closure: After adding waste, securely close the container lid. Do not leave the container open in the fume hood.

  • Storage: Keep the closed container in the designated SAA.

  • Final Disposal Request: When the container is full or the accumulation time limit is approaching, seal the container tightly, ensure the label is complete and accurate, and submit a hazardous waste pickup request to your institution's EH&S office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Packaging & Storage cluster_2 Step 3: Final Disposal start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in Halogenated SOLID Waste Container is_solid->collect_solid Solid collect_liquid Collect in Halogenated LIQUID Waste Container is_solid->collect_liquid Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect_solid->label_container collect_liquid->label_container store_saa Store Sealed Container in Designated SAA label_container->store_saa is_full Container Full or Time Limit Reached? store_saa->is_full request_pickup Request Pickup from EH&S or Licensed Vendor is_full->request_pickup Yes end_node Proper Disposal via Incineration request_pickup->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-chlorophthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety, handling, and disposal information for 4-chlorophthalazin-1(2H)-one (CAS No. 2257-69-4). The information herein is compiled from safety data for structurally related compounds due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific chemical. Therefore, a conservative approach to handling is strongly recommended.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific quantitative data for this compound is not available, related phthalazinone and chlorinated organic compounds are known to cause skin, eye, and respiratory irritation.[1] Prudent laboratory practice dictates treating this compound as hazardous.

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended). Inspect before use.To prevent skin contact, as related compounds are skin irritants.
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.To prevent inhalation of dust or vapors, as related compounds may cause respiratory irritation.[1]

II. Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to minimize exposure and ensure safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review this safety guide and any available safety information for related compounds.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don the appropriate PPE as specified in the table above.

  • Handling and Use:

    • Conduct all manipulations of this compound, especially weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust.

    • Keep containers tightly closed when not in use.

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Remove PPE in a manner that avoids contaminating skin or personal clothing.

    • Thoroughly wash hands with soap and water after removing gloves.

III. Disposal Plan

As a chlorinated organic compound, this compound waste must be treated as hazardous. Improper disposal of chemical wastes can pose a significant environmental risk and is a violation of federal and local regulations.[2]

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_WasteSources Sources of Waste SolidWaste Solid Waste Collection Hazardous Waste Collection SolidWaste->Collection Segregate and Label LiquidWaste Liquid Waste LiquidWaste->Collection Segregate and Label ContaminatedPPE Contaminated PPE ContaminatedPPE->Collection Segregate and Label Disposal Licensed Disposal Facility Collection->Disposal Scheduled Pickup

Caption: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Solid Waste:

    • Collect any unused this compound and grossly contaminated materials (e.g., weigh boats, filter paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container for halogenated organic solvents.

    • Do not mix with non-halogenated waste streams.

  • Contaminated PPE:

    • Disposable gloves, bench paper, and other contaminated items should be placed in a designated solid hazardous waste container.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

    • Store waste containers in a designated, secondary containment area away from incompatible materials, pending pickup by a licensed hazardous waste disposal service.

  • Regulatory Compliance:

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

Disclaimer: This information is provided as a guide and is not a substitute for a formal risk assessment. Always consult with your institution's safety professionals before handling any hazardous chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chlorophthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
4-chlorophthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.